Safinamide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H19FN2O2 |
|---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
(2S)-2-[[2,3,5,6-tetradeuterio-4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i5D,6D,7D,8D |
InChI Key |
NEMGRZFTLSKBAP-CSYJRVKYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Safinamide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Safinamide-d4, a deuterated isotopologue of the anti-Parkinson's disease drug, Safinamide (B1662184). The inclusion of deuterium (B1214612) atoms in drug molecules, a process known as deuteration, can subtly alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and potentially improved therapeutic efficacy and safety. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Safinamide in biological matrices.
Synthesis of this compound
The synthesis of this compound can be achieved through a chemoenzymatic approach, which leverages the high stereoselectivity of enzymes for the introduction of deuterium, followed by conventional chemical transformations to complete the molecule. This method ensures high isotopic enrichment and the correct stereochemistry at the chiral center.
Synthetic Pathway
A plausible synthetic route for this compound is outlined below. The key step involves the deuteration of a suitable precursor, followed by elaboration to the final product.
Caption: Chemoenzymatic synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of L-Alaninamide-d4
-
Materials: L-Alaninamide hydrochloride, appropriate enzyme (e.g., L-amino acid oxidase), deuterium oxide (D₂O, 99.8 atom % D), buffer salts.
-
Procedure:
-
Dissolve L-Alaninamide hydrochloride in D₂O-based buffer.
-
Add the selected enzyme to the solution.
-
Incubate the reaction mixture under optimized conditions (temperature, pH) to facilitate the exchange of the α-proton with deuterium.
-
Monitor the reaction for deuterium incorporation using mass spectrometry.
-
Upon completion, quench the reaction and purify the L-Alaninamide-d4, for example, by ion-exchange chromatography.
-
Step 2: Synthesis of this compound (Reductive Amination)
This step involves the coupling of L-Alaninamide-d4 with 4-(3-fluorobenzyloxy)benzaldehyde via reductive amination.
-
Materials: L-Alaninamide-d4, 4-(3-fluorobenzyloxy)benzaldehyde, a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation), and a suitable solvent (e.g., methanol, dichloromethane).
-
Procedure:
-
Dissolve L-Alaninamide-d4 and 4-(3-fluorobenzyloxy)benzaldehyde in the chosen solvent.
-
Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work up the reaction by quenching with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield this compound free base.
-
Step 3: Preparation of this compound Mesylate (Optional)
For use as a stable, crystalline solid, the free base of this compound can be converted to its mesylate salt.
-
Materials: this compound free base, methanesulfonic acid, a suitable solvent (e.g., ethyl acetate, isopropanol).
-
Procedure:
-
Dissolve the purified this compound free base in the chosen solvent.
-
Add a stoichiometric amount of methanesulfonic acid dropwise while stirring.
-
The mesylate salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₅D₄FN₂O₂ |
| Molecular Weight | 306.37 g/mol |
| Appearance | White to off-white solid |
| Isotopic Enrichment | >98 atom % D |
| Chemical Purity (HPLC) | >98% |
Analytical Methods and Expected Data
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of the synthesized compound.
-
Typical Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Expected Result: A single major peak corresponding to this compound, with purity calculated based on the peak area percentage.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and determine the isotopic enrichment.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Results:
-
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 307.38.
-
Analysis of the isotopic cluster will allow for the calculation of the deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and the position of the deuterium labels.
-
¹H NMR:
-
Compared to the spectrum of non-deuterated Safinamide, the signals corresponding to the four protons on the deuterated phenyl ring will be absent or significantly reduced in intensity.
-
-
¹³C NMR:
-
The spectrum will be very similar to that of non-deuterated Safinamide. The signals for the deuterated carbons may show a slight upfield shift and a decrease in intensity due to the C-D coupling.
-
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Expected Peaks:
-
C-D stretching vibrations will appear around 2100-2300 cm⁻¹, which are absent in the non-deuterated analogue.
-
Other characteristic peaks for amide (C=O stretch, N-H stretch), ether (C-O stretch), and aromatic rings will be present.
-
Quantitative Analysis using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Safinamide in biological samples by LC-MS/MS due to its similar chemical and physical properties and co-elution with the analyte, while being distinguishable by its mass.
Typical LC-MS/MS Parameters
| Parameter | Safinamide | This compound |
| Precursor Ion (m/z) | 303.2 | 307.4 |
| Product Ion (m/z) | 135.1 | 139.1 |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Elution | Gradient | Gradient |
Mechanism of Action of Safinamide
Safinamide exhibits a multimodal mechanism of action, which contributes to its efficacy in treating Parkinson's disease.[1][2][3] It acts through both dopaminergic and non-dopaminergic pathways.[3]
Caption: Dual mechanism of action of Safinamide.
The primary mechanism of Safinamide is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[4][5] MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain.[4][5] By inhibiting MAO-B, Safinamide increases the levels of dopamine, thereby helping to alleviate the motor symptoms of Parkinson's disease.[4][5]
In addition to its dopaminergic action, Safinamide also modulates glutamate release through the blockade of voltage-gated sodium and calcium channels.[4] Excessive glutamate activity can lead to excitotoxicity and neuronal damage, which is implicated in the progression of neurodegenerative diseases. By reducing glutamate release, Safinamide may exert neuroprotective effects.[4]
Conclusion
The synthesis of this compound via a chemoenzymatic route offers an efficient method to produce a high-purity, isotopically enriched internal standard crucial for bioanalytical applications. The detailed characterization using a combination of chromatographic and spectroscopic techniques is vital to ensure its suitability for quantitative studies. A thorough understanding of the dual mechanism of action of Safinamide provides the rationale for its clinical use in managing Parkinson's disease. This technical guide serves as a valuable resource for researchers and professionals involved in the development and analysis of Safinamide and its deuterated analogues.
References
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Safinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated drugs represent a novel and strategic approach in pharmaceutical development, aiming to enhance the pharmacokinetic and/or toxicological profiles of existing medications.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope deuterium (B1214612), the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can significantly slow down metabolic processes.[2] This "kinetic isotope effect" can lead to improved metabolic stability, increased drug exposure, and potentially a more favorable safety profile.[3][4]
Safinamide, a multifaceted drug for Parkinson's disease, operates through a dual mechanism: reversible monoamine oxidase B (MAO-B) inhibition and modulation of glutamate (B1630785) release.[5] Its clinical efficacy is well-established; however, like many drugs, its metabolism can influence its therapeutic window and side-effect profile.[6][7] The strategic deuteration of Safinamide presents a compelling opportunity to optimize its therapeutic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of Safinamide and offers a predictive analysis of how deuteration may impact these properties, based on established principles. Detailed experimental protocols for key physicochemical and metabolic assays are also provided to facilitate further research and development in this area.
Comparative Physicochemical Properties: Safinamide vs. Deuterated Safinamide
The introduction of deuterium into a molecule can subtly alter its physicochemical properties beyond just its metabolic rate.[8] While specific experimental data for deuterated Safinamide is not yet publicly available, we can project the likely changes based on the known effects of deuteration on other small molecules.[8]
Table 1: Physicochemical Properties of Safinamide
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉FN₂O₂ | [9] |
| Molecular Weight | 302.34 g/mol | [9] |
| Solubility | ||
| - Water | Poorly soluble | [10] |
| - Ethanol | ~5 mg/mL | |
| - DMSO | ~30 mg/mL | |
| - DMF | ~30 mg/mL | |
| pKa (Strongest Basic) | 7.93 | |
| logP | 2.59 | |
| Bioavailability | 95% | [11] |
| Protein Binding | 88-90% | |
| Metabolism | Extensively metabolized via oxidation | [6][7] |
| Elimination Half-life | 20-30 hours |
Table 2: Predicted Physicochemical Properties of Deuterated Safinamide (Theoretical)
| Property | Predicted Change | Rationale |
| Molecular Weight | Slightly Increased | Addition of neutrons from deuterium atoms. |
| Solubility | Potentially Increased | Deuteration can sometimes lead to modest increases in aqueous solubility.[8] |
| pKa | Minimal Change | Isotopic substitution has a negligible effect on acid-base dissociation constants. |
| logP | Minimal Change | Lipophilicity is generally not significantly altered by deuteration. |
| Metabolic Stability | Significantly Increased | The primary rationale for deuteration; slower cleavage of C-D bonds by metabolic enzymes.[2] |
| Elimination Half-life | Increased | A direct consequence of increased metabolic stability.[3] |
| Bioavailability | Potentially Increased | Reduced first-pass metabolism could lead to higher bioavailability. |
Disclaimer: The properties listed for deuterated Safinamide are predictive and based on the general effects of deuteration observed in other pharmaceutical compounds. Experimental verification is required to confirm these predictions.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[12][13]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (Safinamide or deuterated Safinamide) to a known volume of purified water in a glass flask. The excess solid should be visible.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Allow the suspension to stand undisturbed for a sufficient time for the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate separation.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: The solubility is calculated by comparing the analytical response of the saturated solution to a standard curve of the compound prepared in a suitable solvent.[15]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a compound.[16][17]
Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). The ionic strength of the solution should be kept constant using an inert salt like KCl.[18]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point where the pH is equal to the pKa.[19]
Determination of Partition Coefficient (logP) (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[20][21]
Protocol:
-
Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.
-
Sample Preparation: Dissolve a small amount of the test compound in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second pre-saturated phase to create a two-phase system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.[22]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[23]
Determination of Metabolic Stability (In Vitro Liver Microsome Assay)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[24][25][26]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).[27]
-
Incubation: Pre-incubate the test compound with the microsomal suspension at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.[28]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Dual mechanism of action of Safinamide.
References
- 1. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. mdpi.com [mdpi.com]
- 11. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. enamine.net [enamine.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jove.com [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. mercell.com [mercell.com]
- 25. mttlab.eu [mttlab.eu]
- 26. bioivt.com [bioivt.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Isotopic Stability of Safinamide-d4 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic stability of Safinamide-d4, a deuterated internal standard crucial for the accurate quantification of the anti-Parkinson's drug Safinamide in biological matrices. The content herein is curated for professionals in drug metabolism, pharmacokinetics, and bioanalytical sciences, offering a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of this compound in regulated bioanalysis.
Introduction to Isotopic Stability in Bioanalysis
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis using mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, allowing for effective correction of variability during sample preparation and analysis. However, for deuterium-labeled standards like this compound, a critical consideration is isotopic stability—the potential for deuterium (B1214612) atoms to exchange with protons from the surrounding environment, particularly in biological matrices. This phenomenon, known as back-exchange, can compromise the integrity of the internal standard and, consequently, the accuracy of the analytical method. Therefore, a thorough evaluation of isotopic stability is a regulatory expectation and a scientific necessity for robust bioanalytical method validation.
This compound as an Internal Standard
This compound is utilized as an internal standard in the bioanalysis of Safinamide. A validated UPLC-MS/MS method for the quantification of Safinamide in human plasma and aqueous solutions has been reported, employing this compound for accurate measurement.[1]
Mass Spectrometric Properties
The mass transitions for Safinamide and its deuterated internal standard, this compound, are crucial for their selective detection in complex biological matrices.
| Compound | Mass Transition (m/z) |
| Safinamide | 303.3 → 215.2 |
| This compound | 307.3 → 215.2 |
Table 1: Mass Transitions of Safinamide and this compound.[1]
Experimental Assessment of Isotopic Stability
While specific quantitative data on the isotopic stability of this compound in biological matrices is not extensively available in public literature, this section outlines the established experimental protocols to evaluate the potential for deuterium back-exchange. These methodologies are based on general guidance for the validation of bioanalytical methods using deuterium-labeled internal standards.
Protocol for Assessing Deuterium Back-Exchange in a Biological Matrix
This protocol is designed to quantify the potential loss of deuterium from this compound due to exchange with protons from the biological matrix (e.g., plasma, blood, urine).
Objective: To determine the stability of the deuterium label on this compound when incubated in a biological matrix over time.
Materials:
-
This compound stock solution
-
Blank, pre-screened biological matrix (e.g., human plasma)
-
Unlabeled Safinamide reference standard
-
Sample preparation reagents (e.g., protein precipitation solvent)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw a sufficient volume of the blank biological matrix.
-
Spike the blank matrix with this compound to a concentration representative of its use in the bioanalytical assay.
-
Vortex gently to ensure homogeneity.
-
-
Incubation:
-
Immediately process a set of aliquots (T=0 samples) using the established sample preparation method (e.g., protein precipitation).
-
Incubate the remaining spiked matrix at a relevant temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours), withdraw aliquots and process them in the same manner as the T=0 samples.
-
-
LC-MS/MS Analysis:
-
Analyze all processed samples.
-
Monitor the peak area of the unlabeled Safinamide in the incubated samples.
-
-
Data Interpretation:
-
Compare the peak area of the unlabeled Safinamide in the incubated samples (T=1h, 4h, 8h, 24h) to the T=0 sample.
-
A significant increase in the signal for the unlabeled analyte over time would indicate that back-exchange is occurring. The percentage of back-exchange can be calculated by comparing the response of the formed unlabeled analyte to the initial response of the deuterated internal standard.
-
Experimental workflow for assessing deuterium back-exchange.
Stability of Safinamide in the Presence of this compound
While direct isotopic stability data for this compound is limited, a study by Tammisetty et al. (2020) investigated the stability of Safinamide in human plasma using this compound as the internal standard.[1] The results of this study provide indirect evidence of the suitability of this compound under the tested conditions.
The stability of Safinamide in plasma was assessed under long-term storage conditions. Drug-spiked plasma samples at a concentration of 225.0 pg/mL were stored at -30°C for up to 20 days and compared against freshly prepared samples. The results, reported as a percentage of the relative standard deviation (%RSD), were within acceptable limits, indicating the stability of Safinamide under these conditions.[1]
Recovery of this compound in Bioanalysis
The same study by Tammisetty et al. (2020) also evaluated the recovery of this compound from the biological matrix.[1] Consistent and reproducible recovery of the internal standard is essential for accurate quantification.
| Analyte | Concentration (pg/mL) | Mean % Recovery | % RSD |
| Safinamide | 169.0 | 98.58 | - |
| 225.0 | 98.28 | - | |
| 293.0 | 99.36 | - | |
| Overall Safinamide | 99.07 | 1.15 | |
| This compound | 75.0 | 99.55 | 0.87 |
Table 2: Recovery of Safinamide and this compound from Human Plasma.[1]
The high and consistent recovery of this compound (99.55% with a %RSD of 0.87%) demonstrates that the extraction procedure is efficient and reproducible for the internal standard.[1]
Logical Framework for Internal Standard Selection and Validation
The decision to use a deuterated internal standard like this compound involves a systematic evaluation of its performance characteristics. The following diagram illustrates the logical relationships in selecting and validating a stable isotope-labeled internal standard.
References
The Role of Safinamide-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Safinamide-d4 as an internal standard in the quantitative bioanalysis of the anti-Parkinson's drug, Safinamide. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring the accuracy and precision required for pharmacokinetic, toxicokinetic, and clinical studies.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. This compound is a deuterated analog of Safinamide, meaning it is chemically identical to the analyte of interest, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle but critical modification allows this compound to mimic the behavior of Safinamide throughout the entire analytical process, from sample preparation to detection.[2]
By adding a known concentration of this compound to the biological samples at the beginning of the workflow, it experiences the same potential for loss during extraction, variability in injection volume, and fluctuations in ionization efficiency in the mass spectrometer as the endogenous Safinamide. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their peak areas can be used to accurately calculate the concentration of Safinamide in the original sample, effectively canceling out any analytical variations.
Experimental Protocol: Quantification of Safinamide in Human Plasma using UPLC-MS/MS
The following is a detailed experimental protocol for the quantification of Safinamide in human plasma using this compound as an internal standard, based on a validated UPLC-MS/MS method.[3]
Preparation of Standard and Internal Standard Solutions
-
Standard Stock Solution of Safinamide (1.0 mg/mL): Prepare by dissolving the appropriate amount of Safinamide in methanol.
-
Internal Standard Stock Solution of this compound (1.0 mg/mL): Prepare by dissolving the appropriate amount of this compound in methanol.
-
Working Standard Solutions of Safinamide: Prepare by serially diluting the Safinamide stock solution with the mobile phase to achieve the desired concentration range for the calibration curve.
-
Working Internal Standard Solution of this compound (75.0 pg/mL): Prepare by diluting the this compound stock solution with the mobile phase.
Sample Preparation
-
To a volume of human plasma, add a specified amount of the Safinamide working standard solution (for calibration curve and quality control samples) or an equal volume of blank plasma (for unknown samples).
-
Add 100 µL of the this compound working internal standard solution (75.0 pg/mL) to each sample.
-
Vortex the samples for 5 minutes.
-
Inject the prepared sample into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Instrumentation and Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is utilized for the analysis.
| Parameter | Condition |
| Chromatographic Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | 0.1% Formic Acid Solution : Methanol (30:70% v/v) |
| Flow Rate | 0.8 mL/min |
| Total Analysis Time | 4 minutes |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Detection
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify Safinamide and this compound. The specific mass transitions are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Safinamide | 303.3 | 215.2 |
| This compound | 307.3 | 215.2 |
Quantitative Data Summary
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the determination of Safinamide in human plasma using this compound as an internal standard.[3]
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 113.0 - 338.0 pg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Accuracy (%) | Within 8% of nominal values |
| Inter-day Accuracy (%) | Within 8% of nominal values |
Recovery Data
| Analyte | Concentration Level | Mean % Recovery | % RSD |
| Safinamide | Low QC (113 pg/mL) | 98.58 | 1.15 |
| Medium QC (225 pg/mL) | 98.28 | 1.15 | |
| High QC (338 pg/mL) | 99.36 | 1.15 | |
| This compound (IS) | 75.0 pg/mL | 99.55 | 0.87 |
Visualizations
Signaling Pathway: The Role of an Internal Standard
Caption: A typical workflow for bioanalysis using an internal standard.
Experimental Workflow: Sample to Result
Caption: Experimental workflow for Safinamide quantification.
Logical Relationship: Correction of Analytical Variability
Caption: How an internal standard corrects for analytical variability.
Conclusion
The use of this compound as an internal standard is integral to the development of accurate, precise, and robust bioanalytical methods for the quantification of Safinamide. Its chemical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process. The detailed experimental protocol and quantitative data presented in this guide underscore the reliability of this approach, providing researchers, scientists, and drug development professionals with a solid foundation for implementing this methodology in their own laboratories. The adherence to validated procedures and the principles of isotope dilution mass spectrometry are paramount for generating high-quality data in regulated environments.
References
The Gold Standard: A Technical Guide to the Rationale for Using a Deuterated Internal Standard in Safinamide Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is paramount. For the quantification of Safinamide (B1662184), a therapeutic agent for Parkinson's disease, the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods represents the gold standard. This technical guide provides an in-depth rationale for this preference, supported by comparative data, detailed experimental protocols, and a look into the synthesis of these critical reagents. The inherent physicochemical similarities between Safinamide and its deuterated counterpart, such as Safinamide-d4, ensure superior compensation for matrix effects and other analytical variabilities, leading to more reliable pharmacokinetic and toxicokinetic data.
The Rationale for a Deuterated Internal Standard
The core principle behind using a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is its near-identical chemical and physical behavior to the analyte of interest.[1] This ensures that any variations encountered during sample preparation, chromatographic separation, and ionization in the mass spectrometer affect both the analyte and the internal standard to the same degree. This co-behavior allows for accurate normalization of the analytical signal, thereby correcting for potential errors and enhancing the robustness of the assay.
Key advantages of using a deuterated internal standard for Safinamide analysis include:
-
Compensation for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects as the native analyte, allowing for effective normalization of the signal.
-
Correction for Extraction Variability: The recovery of an analyte during sample preparation can be inconsistent. A deuterated standard, with its similar physicochemical properties, will have a comparable extraction efficiency to Safinamide, thus correcting for any variations in the extraction process.
-
Improved Accuracy and Precision: By mitigating the effects of analytical variability, the use of a deuterated internal standard leads to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.[2]
The following diagram illustrates the logical workflow for bioanalytical method development and the pivotal role of the internal standard.
Quantitative Data Presentation: A Comparative Overview
While a head-to-head comparison in a single study is ideal, examining validation data from separate, well-documented LC-MS/MS methods for Safinamide can provide valuable insights into the performance differences between using a deuterated and a non-deuterated (structural analog) internal standard. The following tables summarize key validation parameters from two distinct studies.
Table 1: Method Performance with Deuterated Internal Standard (this compound) [3]
| Validation Parameter | Result |
| Linearity Range | 113.0 - 338.0 pg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Nominal) | Within 8% |
Table 2: Method Performance with Non-Deuterated Internal Standard (Diazepam) [4][5]
| Validation Parameter | Result |
| Linearity Range | 1.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 5.86% |
| Inter-day Precision (%CV) | < 6.42% |
| Accuracy (% Bias) | -4.02% to 3.25% |
| Mean Recovery | 92.98% - 100.29% |
Analysis: Although both methods demonstrate acceptable performance according to regulatory guidelines, the data suggests that the use of a deuterated internal standard can achieve high precision and accuracy at very low concentrations (pg/mL range). The non-deuterated internal standard method also shows excellent performance over a wider concentration range. It is important to note that direct comparison is limited as these results are from different studies with different methodologies and instrumentation.
Experimental Protocols
Bioanalytical Method for Safinamide in Human Plasma using a Deuterated Internal Standard[3]
This protocol provides a summary of a validated UPLC-MS/MS method for the quantification of Safinamide in human plasma using this compound as the internal standard.
3.1.1. Sample Preparation
-
To a 100 µL aliquot of human plasma, add the deuterated internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
3.1.2. Liquid Chromatography Conditions
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: 0.1% formic acid in water:Methanol (30:70 v/v)
-
Flow Rate: 0.8 mL/min
-
Total Run Time: 4 min
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Safinamide: m/z 303.3 → 215.2
-
This compound: m/z 307.3 → 215.2
-
Synthesis of Deuterated Safinamide
A chemoenzymatic approach has been successfully employed for the synthesis of a deuterated analog of Safinamide.[6] This method offers high site- and stereoselectivity.
The general synthetic scheme involves:
-
Biocatalytic Deuteration: An α-oxo-amine synthase enzyme is used to catalyze the deuteration of an L-alanine methyl ester precursor at the α-position using D₂O as the deuterium (B1214612) source. This step is performed in a protecting-group-free manner.
-
Elaboration to Deutero-Safinamide: The resulting deuterated L-alanine methyl ester is then subjected to a multi-step chemical synthesis, following established routes for Safinamide synthesis, to yield the final deuterated Safinamide product.
Mechanism of Action of Safinamide: Signaling Pathways
Safinamide exerts its therapeutic effects in Parkinson's disease through a dual mechanism of action: modulation of both the dopaminergic and glutamatergic systems.[7]
-
Dopaminergic Action: Safinamide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
-
Non-Dopaminergic Action: Safinamide also blocks voltage-gated sodium and calcium channels, which leads to the inhibition of excessive glutamate (B1630785) release.[7] Glutamate is a major excitatory neurotransmitter, and its overactivity is implicated in the pathophysiology of Parkinson's disease.
The following diagram illustrates the signaling pathway of dopamine metabolism and the inhibitory effect of Safinamide.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical methods for the quantification of Safinamide. The near-identical physicochemical properties of the deuterated standard to the native analyte ensure superior correction for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. While the initial investment in synthesizing a deuterated standard may be higher than for a structural analog, the long-term benefits in terms of data quality, reduced assay failures, and regulatory compliance are substantial. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards in Safinamide bioanalysis is a critical step towards ensuring the integrity and validity of their pharmacokinetic and toxicokinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safinamide-d4 chemical structure and molecular weight
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the chemical properties, synthesis, and analytical applications of Safinamide-d4, a deuterated analog of the anti-Parkinson's disease drug, Safinamide. This document also elucidates the complex signaling pathways through which Safinamide exerts its therapeutic effects.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of Safinamide. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Safinamide in biological matrices.
| Property | Value |
| Chemical Formula | C₁₇H₁₅D₄FN₂O₂ |
| Molecular Weight | 306.37 g/mol |
| IUPAC Name | (2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-Propanamide-2,3,3,3-d4 |
| CAS Number | 1147299-69-1 |
| Appearance | Solid |
| Purity | Typically >95% |
| Isotopic Enrichment | Typically >95% |
Experimental Protocols
Synthesis of this compound
A chemoenzymatic approach has been successfully employed for the stereoselective synthesis of deuterated Safinamide.[1] This method utilizes a biocatalyst to introduce the deuterium atoms with high precision.
Key Steps:
-
Biocatalytic Deuteration: The synthesis begins with the stereoselective deuteration of L-alanine methyl ester (L-Ala-OMe). This is achieved using an α-oxo-amine synthase (SxtA AONS) in the presence of deuterium oxide (D₂O) as the deuterium source. This enzymatic reaction yields deuterated L-Ala-OMe with high isotopic incorporation (>99%) and enantiomeric excess (96%).[1]
-
Elaboration to this compound: The resulting deuterated L-Ala-OMe is then elaborated over a three-step chemical synthesis sequence to yield the final this compound product.[1] This elaboration typically follows established synthetic routes for Safinamide, which involve the reductive amination of 4-[(3-fluorobenzyl)oxy]benzaldehyde with the deuterated alanine (B10760859) derivative.[2]
Use as an Internal Standard in UPLC-MS/MS Analysis
This compound is a critical tool for the accurate quantification of Safinamide in biological samples. The following protocol outlines its use as an internal standard in a validated UPLC-MS/MS method for the analysis of Safinamide in human plasma.[3][4]
1. Preparation of Solutions:
-
Standard Stock Solutions: Prepare stock solutions of Safinamide (1.0 mg/mL) and this compound (1.0 mg/mL) in methanol.[4]
-
Internal Standard Spiking Solution: Prepare a 75.0 pg/mL spiking solution of this compound from the stock solution by diluting with the mobile phase.[4]
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control samples by spiking known concentrations of Safinamide into drug-free human plasma.
2. Sample Preparation:
-
To 100 µL of plasma sample (or calibration standard/QC), add 100 µL of the this compound internal standard spiking solution.[4]
-
Add 3.0 mL of acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex the mixture for 10 minutes and then centrifuge at 55,000 rpm for 15 minutes at 25 °C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50 °C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the UPLC-MS/MS system.[4]
3. UPLC-MS/MS Conditions:
-
Chromatographic Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)[3]
-
Mobile Phase: 0.1% formic acid in water:Methanol (30:70 v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Total Analysis Time: 4 minutes[3]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4]
-
Mass Transitions (m/z):
Signaling Pathways and Mechanism of Action
Safinamide exhibits a unique dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, which contributes to its efficacy in managing the symptoms of Parkinson's disease.[5][6][7]
Dopaminergic Pathway
The primary dopaminergic action of Safinamide is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[5][8] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration and availability of dopamine, thereby enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.[5][9]
Glutamatergic Pathway
In addition to its effects on the dopaminergic system, Safinamide also modulates the glutamatergic system.[6][9] It blocks voltage-gated sodium (Na+) and calcium (Ca2+) channels, which leads to a reduction in the abnormal release of the excitatory neurotransmitter glutamate (B1630785).[7] This modulation of glutamate release is thought to contribute to its neuroprotective effects and its ability to improve non-motor symptoms.[6][9]
Caption: Dual mechanism of action of Safinamide.
The diagram below illustrates the experimental workflow for the quantification of Safinamide using this compound as an internal standard via UPLC-MS/MS.
Caption: UPLC-MS/MS sample preparation workflow.
References
- 1. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjneurology.com [vjneurology.com]
- 7. researchgate.net [researchgate.net]
- 8. Safinamide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
Commercial Suppliers of High-Purity Safinamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity Safinamide-d4, a deuterated analog of Safinamide. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard for analytical and research purposes. The guide includes a comparative summary of supplier specifications, a detailed experimental protocol for its application in bioanalysis, and a visualization of the parent compound's mechanism of action.
Commercial Supplier Overview
High-purity this compound is available from several specialized chemical suppliers. The following table summarizes the key technical specifications provided by prominent vendors. Researchers are advised to request certificates of analysis (CoA) for batch-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Quantities |
| Cayman Chemical | This compound | 2748522-33-8 | C₁₇H₁₅D₄FN₂O₂ | ≥98% (Safinamide)[1] | ≥99% deuterated forms (d₁-d₄); ≤1% d₀[1] | Inquire |
| Sussex Research Laboratories Inc. | This compound | 1147299-69-1 | C₁₇H₁₅D₄FN₂O₂ | >95% (HPLC)[2] | >95%[2] | 2 mg, 5 mg, 10 mg[2] |
| Toronto Research Chemicals (TRC) | This compound | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Custom pack sizes available[3] |
| Simson Pharma Limited | Safinamide D4 | Not specified in search results | Not specified in search results | High quality, accompanied by CoA | Not specified in search results | Inquire |
| Daicel Pharma Standards | This compound | 2748522-33-8 | C₁₇H₁₅D₄FN₂O₂ | Accompanied by CoA | Not specified in search results | Inquire |
Experimental Protocol: Quantification of Safinamide in Biological Matrices using this compound as an Internal Standard
This compound is primarily utilized as an internal standard (IS) for the accurate quantification of Safinamide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method for this application.
2.1. Materials and Reagents
-
Safinamide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum)
2.2. Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2.3. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of the plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the UPLC-MS/MS system.
2.4. UPLC-MS/MS Conditions
-
UPLC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Safinamide transition: m/z 303.2 → 135.1
-
This compound transition: m/z 307.2 → 139.1
-
2.5. Data Analysis
The concentration of Safinamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Safinamide.
Mechanism of Action of Safinamide
Safinamide, the non-deuterated parent compound, exhibits a dual mechanism of action that contributes to its therapeutic effects in Parkinson's disease. It acts on both the dopaminergic and glutamatergic systems. This dual action is crucial for its efficacy in managing motor symptoms and potentially providing neuroprotective effects.
References
Safinamide-d4: A Technical Guide to its NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data available for Safinamide-d4, a deuterated analogue of the anti-Parkinson's disease drug, Safinamide. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical and pharmacokinetic studies.
Core Analytical Data
This compound is primarily employed as an internal standard for the quantification of Safinamide in biological matrices using liquid chromatography-mass spectrometry (LC-MS). Its deuteration provides a distinct mass difference from the parent drug, allowing for precise and accurate measurement.
Mass Spectrometry Data
The key mass spectrometric parameter for this compound is its mass transition in multiple reaction monitoring (MRM) mode, which is fundamental for its use in quantitative bioanalysis.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₅D₄FN₂O₂ | [1] |
| Molecular Weight | 306.37 g/mol | [1] |
| Protonated Molecule [M+H]⁺ | m/z 307.3 | [1] |
| Major Fragment Ion | m/z 215.2 | [1] |
| Mass Transition (MRM) | m/z 307.3 → 215.2 | [1] |
NMR Data
Reference ¹H NMR Data for Safinamide Mesylate:
While a full, assigned spectrum for this compound is unavailable, a representative ¹H NMR spectrum for the parent compound, Safinamide mesylate, is available and can be informative. The absence of aromatic proton signals from the deuterated ring would be the expected key difference in the ¹H NMR spectrum of this compound.
Experimental Protocols
The following are detailed methodologies for the analysis of Safinamide using this compound as an internal standard, based on established and published UPLC-MS/MS methods.
UPLC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from validated methods for the determination of Safinamide in biological samples.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Add 500 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile or methanol. The exact composition and gradient program should be optimized for the specific column and system.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Safinamide: m/z 303.3 → 215.0
-
This compound: m/z 307.3 → 215.2
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
-
Collision Energy: Optimized for the specific fragmentation of each analyte.
General NMR Sample Preparation Protocol
This is a general protocol for preparing a sample of a deuterated internal standard for NMR analysis.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
-
If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.
2. NMR Data Acquisition:
-
The NMR experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C NMR spectra.
-
For quantitative purposes, ensure a sufficient relaxation delay (D1) is used in the acquisition parameters.
-
Standard 1D experiments (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC) can be performed for structural confirmation.
Visualizations
Safinamide's Dual Mechanism of Action
Safinamide exhibits a unique dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, which contributes to its efficacy in treating Parkinson's disease.
Caption: Dual mechanism of action of Safinamide.
Analytical Workflow for Safinamide Quantification
The following diagram illustrates a typical workflow for the quantification of Safinamide in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Safinamide.
References
Methodological & Application
Application Note: Quantitative Analysis of Safinamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Safinamide (B1662184) is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] Accurate and reliable quantification of Safinamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Safinamide in human plasma, utilizing Safinamide-d4 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for a wide range of clinical and preclinical research applications.
Experimental Protocols
1. Materials and Reagents
-
Safinamide analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Safinamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Safinamide stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 75.0 pg/mL.[2]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Safinamide working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 2 minutes.[3]
-
Centrifuge the tubes at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[3]
4. LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | 0.1% Formic acid in water : Methanol (30:70, v/v)[2][4] |
| Flow Rate | 0.8 mL/min[2][4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4 minutes[2][4] |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Safinamide: 303.3 -> 215.2This compound: 307.3 -> 215.2[1][2][4] |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for Safinamide.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| Safinamide | 113.0 - 338.0[2][4] | > 0.998[2][4] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of nominal) |
| Safinamide | < 10% | < 10% | Within 8%[4] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Safinamide | ~99% |
| This compound | ~99.5%[2] |
Experimental Workflow Diagram
Caption: Workflow for Safinamide quantification by LC-MS/MS.
References
UPLC-MS/MS protocol for Safinamide in human plasma with deuterated IS
Application Note:
A Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Safinamide (B1662184) in Human Plasma Using a Deuterated Internal Standard
Introduction
Safinamide is an orally active medication used as an adjunctive treatment for Parkinson's disease.[1][2] It functions as a selective monoamine oxidase-B (MAO-B) inhibitor, which helps to manage motor fluctuations in patients.[1] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the accurate quantification of Safinamide in human plasma is essential.[3] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Safinamide in human plasma, employing Safinamide-D4 as the internal standard (IS).[2][4]
Principle
This method utilizes the high selectivity and sensitivity of UPLC-MS/MS for the quantification of Safinamide.[1] After extraction from human plasma via protein precipitation, the analyte and the deuterated internal standard are separated using reversed-phase UPLC. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1][5] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample processing and matrix effects.[4]
Materials and Reagents
-
Analytes: Safinamide, this compound (Internal Standard)
-
Solvents: Methanol (B129727) (HPLC Grade), Acetonitrile (B52724) (HPLC Grade), Formic Acid (LC-MS Grade)
-
Reagents: Ultrapure Water, Human Plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an ESI source
-
Analytical Column: CORTECS C18, 100 x 4.6 mm, 2.7 µm or equivalent[2][4]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Safinamide and this compound in methanol at a concentration of 1 mg/mL.[4]
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of methanol and water.
-
Calibration Standards & QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve range is 0.5–2000 ng/mL.[3][5]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | CORTECS C18, 100 x 4.6 mm, 2.7 µm[2][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |
| Flow Rate | 0.8 mL/min[2][4] |
| Gradient | 30% B to 70% B over 2 min, hold at 70% for 1 min, return to 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4 minutes[2][4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive[1][5] |
| Capillary Voltage | 3.0 kV[5] |
| Source Temperature | 150°C[1][5] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| MRM Transitions | Safinamide: m/z 303.3 → 215.2[2][4] this compound: m/z 307.3 → 215.2[2][4] |
| Cone Voltage | Optimized for each compound |
| Collision Energy | Optimized for each compound |
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines. A summary of the validation results is presented below.
Table 3: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Safinamide | 0.5 - 2000 | > 0.998 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 1500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 85 - 115 | 85 - 115 |
| MQC | 150 | 85 - 115 | 85 - 115 |
| HQC | 1500 | 85 - 115 | 85 - 115 |
Table 6: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 6 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 30 days | Stable |
Visualization of Workflows
Caption: Plasma Sample Preparation Workflow.
Caption: UPLC-MS/MS Analytical Workflow.
Conclusion
This application note describes a simple, rapid, and sensitive UPLC-MS/MS method for the quantification of Safinamide in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides a reliable and robust assay suitable for high-throughput analysis in clinical and research settings. The method meets the requirements for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Quantitative Bioanalysis of Safinamide in Human Plasma Using Safinamide-d4 as an Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide (B1662184) is a medication used for the treatment of Parkinson's disease, exhibiting a unique dual mechanism of action that involves both dopaminergic and non-dopaminergic pathways.[1][2][3] It acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases dopamine (B1211576) levels in the brain, and also modulates glutamate (B1630785) release through the blockade of voltage-dependent sodium and calcium channels.[1][2][3] Accurate and robust bioanalytical methods are crucial for the pharmacokinetic assessment of Safinamide in clinical and preclinical studies. This application note provides a detailed protocol for the quantitative analysis of Safinamide in human plasma using a highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with Safinamide-d4 as the internal standard.
Mechanism of Action of Safinamide
Safinamide's therapeutic effects in Parkinson's disease are attributed to its modulation of both the dopaminergic and glutamatergic systems.
Experimental Protocols
This section details the validated UPLC-MS/MS method for the quantification of Safinamide in human plasma.
Materials and Reagents
-
Safinamide reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
UPLC-MS/MS Instrumentation and Conditions
A summary of the instrumental parameters for the UPLC-MS/MS analysis is provided in the table below.
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[4] |
| Gradient | 0-0.5 min, 10% B; 0.5-1.0 min, 10-90% B; 1.0-2.0 min, 90% B; 2.0-2.1 min, 90-10% B; 2.1-3.0 min, 10% B[4] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 2 µL[4] |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 3.0 kV[4] |
| Source Temperature | 150°C[4] |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/h[4] |
| Desolvation Gas Flow | 650 L/h[4] |
| MRM Transitions | Safinamide: 303.3 → 215.0[4]This compound: 307.3 → 215.2[5] |
Standard Solutions and Sample Preparation
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Safinamide and this compound in methanol at a concentration of 1.0 mg/mL.[4]
-
Prepare working standard solutions of Safinamide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired calibration curve concentrations.
-
Prepare a working solution of this compound (Internal Standard) at a suitable concentration (e.g., 500 ng/mL) in acetonitrile.[4]
Plasma Sample Preparation (Protein Precipitation):
The following workflow outlines the protein precipitation method for plasma sample preparation.
Detailed Protocol for Sample Preparation: [4]
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL centrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL) to the plasma sample.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the tubes at 13,000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.
Quantitative Data Summary
The following tables summarize the validation parameters of the described UPLC-MS/MS method for the quantification of Safinamide in plasma.
Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 2000 ng/mL | [4][6][7] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [6][7] |
| Intra-day Precision (%CV) | < 7.63% | [6][7] |
| Inter-day Precision (%CV) | < 7.63% | [6][7] |
| Intra-day Accuracy (%RE) | Within ±7.63% | [6][7] |
| Inter-day Accuracy (%RE) | Within ±7.63% | [6][7] |
| Recovery | 92.98% - 100.29% | [4][6][7] |
| Matrix Effect | 98.93% - 108.19% | [4] |
Pharmacokinetic Parameters of Safinamide in Healthy Volunteers
The following table presents the key pharmacokinetic parameters of Safinamide after single oral doses of 50 mg and 100 mg in healthy volunteers.[1][8]
| Parameter | 50 mg Dose (Mean ± SD) | 100 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 445 ± 103 | 827 ± 158 |
| Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |
| AUC₀₋t (ng·h/mL) | 11560 ± 2450 | 20790 ± 3680 |
| AUC₀₋inf (ng·h/mL) | 12380 ± 2840 | 22030 ± 4150 |
| t₁/₂ (h) | 23.9 ± 4.5 | 23.2 ± 3.4 |
Tmax is presented as median (range).
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Safinamide in human plasma, utilizing this compound as an internal standard. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a drug development setting. The provided validation data and pharmacokinetic parameters offer a comprehensive resource for researchers and scientists working with Safinamide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 8. Pharmacokinetic and Safety Study of Single and Multiple Oral Doses of Safinamide in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Safinamide in Human Plasma using Safinamide-d4 as an Internal Standard by UPLC-MS/MS
Application Note
Introduction
Safinamide (B1662184) is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1] Robust and sensitive bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies to ensure the safety and efficacy of the drug. This application note details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Safinamide in human plasma, utilizing its deuterated analog, Safinamide-d4, as the internal standard (IS). The method presented here is optimized for high throughput, sensitivity, and accuracy, making it suitable for clinical and preclinical sample analysis.
Method Overview
The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high precision and accuracy by compensating for matrix effects and variability in sample processing.
Quantitative Data Summary
The following tables summarize the key validation parameters of the bioanalytical method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Safinamide | This compound (IS) |
| Precursor Ion (m/z) | 303.3 | 307.3 |
| Product Ion (m/z) | 215.2 | 215.2 |
| Retention Time (min) | Approx. 2.2 | Approx. 2.2 |
Note: The mass transitions for Safinamide and this compound are m/z 303.3→215.2 and m/z 307.3→215.2, respectively.[1][2]
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3][4][5] |
| Intra-day Precision (%CV) | < 10%[2] |
| Inter-day Precision (%CV) | < 10%[2] |
| Intra-day Accuracy (% bias) | Within ±8%[2] |
| Inter-day Accuracy (% bias) | Within ±8%[2] |
| Mean Recovery | 92.98%–100.29%[3][4][5] |
Experimental Protocols
Materials and Reagents
-
Safinamide reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Safinamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Safinamide primary stock solution with a mixture of methanol and water (1:1 v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound primary stock solution with methanol to achieve the final concentration.[4][5]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (500 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 2-5 µL) of the supernatant into the UPLC-MS/MS system.[3]
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: CORTECS C18, 100 x 4.6 mm, 2.7 µm[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizations
Caption: Bioanalytical workflow for Safinamide quantification.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Application Notes and Protocols: In Vitro Metabolism of Safinamide-d4 Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide (B1662184) is a medication used in the management of Parkinson's disease, possessing a unique mechanism of action that includes reversible monoamine oxidase-B (MAO-B) inhibition and modulation of glutamate (B1630785) release.[1][2][3] Understanding the metabolic fate of drug candidates is a critical component of the drug development process. In vitro models, such as liver microsomes, provide a valuable tool for assessing metabolic stability and identifying potential metabolites.[4][5][6] Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, including cytochrome P450s (CYPs).[4][6]
This document provides detailed application notes and protocols for conducting in vitro metabolism studies of Safinamide-d4, a deuterium-labeled analog of Safinamide, using liver microsomes.[7][8] this compound is commonly used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of quantification in biological samples.[7] The protocols outlined below are designed to guide researchers in evaluating the metabolic stability and identifying the primary metabolites of this compound.
Metabolic Pathways of Safinamide
Safinamide is extensively metabolized through several pathways, with the resulting metabolites being pharmacologically inactive.[1][2][9] The primary metabolic routes include:
-
Amide Hydrolytic Oxidation: This is the main metabolic pathway, leading to the formation of the principal metabolite, safinamide acid.[1][3][9]
-
Ether Bond Oxidation: This pathway results in the synthesis of O-debenzylated safinamide.[1][3][9]
-
Oxidative Cleavage: Oxidative turnover of either safinamide or safinamide acid generates an N-dealkylated acid.[1][9] Dealkylation reactions are primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a key contributor.[10]
Further metabolism can occur, with the appearance of a beta-glucuronide of the N-dealkylated acid and monohydroxy safinamide in urine.[9]
Caption: Metabolic pathways of Safinamide.
Experimental Protocols
The following are detailed methodologies for conducting in vitro metabolism studies of this compound with liver microsomes.
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Control compounds (e.g., compounds with known high and low metabolic turnover in liver microsomes)
Experimental Workflow
Caption: Experimental workflow for in vitro metabolism.
Incubation Procedure
-
Preparation of Incubation Mixture: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.
-
Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and this compound (final concentration typically 1-10 µM). Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching the Reaction: Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution, typically 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Vortex the quenched samples to precipitate the proteins. Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.
Analytical Method
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound and its potential metabolites.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[11] The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[11][12]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with positive electrospray ionization (ESI+).[11] Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis is used to determine the metabolic stability of this compound.
Metabolic Stability
The disappearance of the parent compound (this compound) over time is plotted. The natural logarithm of the percentage of this compound remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % this compound Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 60 | 12 | 2.48 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.
From the slope of the ln(% remaining) vs. time plot, the following parameters can be calculated:
-
In vitro half-life (t½): t½ = -0.693 / slope
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Table 2: Illustrative Metabolic Stability Parameters for this compound
| Parameter | Value |
| In vitro t½ (min) | 25 |
| Intrinsic Clearance (µL/min/mg protein) | 27.7 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.
Metabolite Identification and Formation
The LC-MS/MS analysis can also be used to identify and quantify the formation of metabolites over time. The peak areas of the metabolites are monitored at each time point.
Table 3: Illustrative Formation of this compound Metabolites in Human Liver Microsomes
| Time (min) | Safinamide Acid (Peak Area) | O-debenzylated Safinamide (Peak Area) | N-dealkylated Acid (Peak Area) |
| 0 | 0 | 0 | 0 |
| 5 | 15,000 | 2,500 | 1,800 |
| 15 | 40,000 | 7,000 | 5,000 |
| 30 | 65,000 | 12,000 | 8,500 |
| 60 | 88,000 | 18,000 | 13,000 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.
Conclusion
The in vitro metabolism of this compound in liver microsomes can be effectively studied using the protocols outlined in these application notes. By determining the metabolic stability and identifying the major metabolites, researchers can gain valuable insights into the drug's pharmacokinetic properties. This information is crucial for the preclinical development of new chemical entities and for understanding the disposition of drugs in the body. The use of a deuterated internal standard like this compound is essential for accurate quantification in these studies.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. dls.com [dls.com]
- 7. veeprho.com [veeprho.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpsonline.com [wjpsonline.com]
Application Notes and Protocols for Bioequivalence Studies of Safinamide Formulations Using Safinamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Safinamide formulations. Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] Establishing bioequivalence between a test and a reference formulation is a critical step in the drug development and approval process for generic drugs.
A key component of a robust bioanalytical method for BE studies is the use of a stable isotope-labeled internal standard (SIL-IS). Safinamide-d4, a deuterated analog of Safinamide, is the ideal internal standard for the quantitative analysis of Safinamide in biological matrices. Its use ensures high accuracy and precision by compensating for variability during sample preparation and analysis. This document outlines the clinical study design, and the bioanalytical method using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Safinamide, with this compound as the internal standard.
Bioequivalence Study Design
A typical bioequivalence study for Safinamide is designed as a single-center, single-dose, randomized, open-label, two-period, two-sequence crossover study.[2] The study can be conducted under both fasting and fed conditions to assess the effect of food on the pharmacokinetics of Safinamide.[2]
Study Population: A sufficient number of healthy adult male and non-pregnant, non-lactating female subjects are recruited. For instance, a study might enroll 56 healthy volunteers, with 28 in the fasting cohort and 28 in the fed cohort.[2]
Treatments:
-
Test Product: Generic Safinamide tablet (e.g., 100 mg).
-
Reference Product: Brand-name Safinamide tablet (e.g., 100 mg).
Study Periods: The two study periods are separated by a washout period of at least 15 days to ensure complete elimination of the drug from the body.[2]
Blood Sampling: Venous blood samples are collected at predefined time points, for example, at 5 minutes before dosing and at multiple time points up to 120 hours after drug administration.[2]
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Bioequivalence Acceptance Criteria: The test and reference formulations are considered bioequivalent if the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the range of 80.00% to 125.00%.[2]
Bioanalytical Method: UPLC-MS/MS Analysis of Safinamide using this compound
The quantification of Safinamide in plasma samples is performed using a validated UPLC-MS/MS method.
Materials and Reagents
-
Safinamide reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Preparation of Solutions
Stock Solutions:
-
Prepare individual stock solutions of Safinamide and this compound in methanol at a concentration of 1.0 mg/mL.
Working Solutions:
-
Prepare working solutions of Safinamide by serially diluting the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards.
-
Prepare a working solution of this compound (internal standard) by diluting the stock solution with the same solvent to a final concentration (e.g., 75.00 pg/mL).
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of Safinamide to achieve a concentration range (e.g., 1.0 to 2000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation
A protein precipitation method is commonly used for sample extraction:
-
To a 100 µL aliquot of plasma sample, add 100 µL of the this compound internal standard working solution.
-
Add 3.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 5500 rpm for 15 minutes at 25 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following tables summarize the typical UPLC and MS/MS parameters for the analysis of Safinamide and this compound.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | 0.1% Formic acid in water : Methanol (30:70 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 4 minutes |
Table 2: MS/MS Parameters
| Parameter | Safinamide | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Mass Transition (m/z) | 303.3 → 215.2 | 307.3 → 215.2 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Cone Voltage | Optimized for ion transmission | Optimized for ion transmission |
Data Presentation
The pharmacokinetic data from a bioequivalence study should be summarized in a clear and structured format for easy comparison.
Table 3: Pharmacokinetic Parameters of Safinamide (Test vs. Reference) under Fasting Conditions (n=28)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 785.4 ± 150.2 | 790.1 ± 145.8 | 99.4% (92.5% - 106.8%) |
| AUC0-t (ng·h/mL) | 15432 ± 3125 | 15560 ± 3201 | 99.2% (94.8% - 103.8%) |
| AUC0-∞ (ng·h/mL) | 15890 ± 3310 | 16015 ± 3450 | 99.2% (94.7% - 103.9%) |
Table 4: Pharmacokinetic Parameters of Safinamide (Test vs. Reference) under Fed Conditions (n=28)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 695.3 ± 135.7 | 705.2 ± 140.1 | 98.6% (91.9% - 105.7%) |
| AUC0-t (ng·h/mL) | 15510 ± 3050 | 15680 ± 3150 | 98.9% (94.5% - 103.5%) |
| AUC0-∞ (ng·h/mL) | 16050 ± 3250 | 16230 ± 3380 | 98.9% (94.4% - 103.6%) |
Experimental Workflows and Diagrams
Bioequivalence Study Workflow
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Safinamide and Safinamide-d4 in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Safinamide (B1662184) and its deuterated internal standard, Safinamide-d4, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. The analytes are detected using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Safinamide.
Introduction
Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used as an add-on therapy for Parkinson's disease.[1][2][3][4] Accurate and reliable quantification of Safinamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry as it compensates for matrix effects and variations in sample processing. This application note provides a detailed protocol for the chromatographic separation and quantification of Safinamide and this compound.
Experimental
Materials and Reagents
-
Safinamide and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical Column: CORTECS C18, 100 x 4.6 mm, 2.7 µm[5] or Acquity UPLC C18, 2.1 mm × 50 mm, 1.7 μm[6][7]
Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1.
Table 1: UPLC Method Parameters
| Parameter | Value |
| Column | CORTECS C18, 100 x 4.6 mm, 2.7 µm[5] |
| Mobile Phase A | 0.1% Formic acid in Water[5] |
| Mobile Phase B | Methanol[5] |
| Flow Rate | 0.8 mL/min[5] |
| Gradient | Isocratic: 30:70 (A:B)[5] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4 min[5] |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The MRM transitions and compound-specific parameters are detailed in Table 2.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Safinamide | 303.3 | 215.2[5] | 0.05 |
| This compound | 307.3 | 215.2[5] | 0.05 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Safinamide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Safinamide stock solution with methanol to create working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions and the IS working solution to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Results and Discussion
The described method provides excellent chromatographic separation of Safinamide and this compound with a total run time of 4 minutes.[5] The use of a deuterated internal standard ensures high accuracy and precision of the quantitative results. The MRM transitions were found to be specific and sensitive for the detection of both analytes.[5]
Table 3: Quantitative Performance Characteristics
| Parameter | Safinamide | This compound |
| Linearity Range | 113.0 - 338.0 pg/mL[5] | N/A |
| Correlation Coefficient (r²) | > 0.998[5] | N/A |
| Intra-day Precision (%CV) | < 10%[5] | N/A |
| Inter-day Precision (%CV) | < 10%[5] | N/A |
| Accuracy (% Bias) | Within ±8%[5] | N/A |
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Safinamide in human plasma, using this compound as an internal standard. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting.
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of Safinamide.
Caption: Key components of the analytical method for Safinamide and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safinamide: A Review in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Safinamide and Safinamide-d4 using LC-MS/MS in MRM Mode
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of Safinamide (B1662184) and its deuterated internal standard, Safinamide-d4, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Introduction
Safinamide is a medication used for the treatment of Parkinson's disease. It acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, and also has non-dopaminergic properties related to the modulation of sodium and calcium channels. Accurate and sensitive quantification of Safinamide in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note describes a robust LC-MS/MS method for the determination of Safinamide, utilizing this compound as an internal standard to ensure high accuracy and precision. The method employs Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.
Experimental
Materials and Reagents
-
Safinamide reference standard
-
This compound reference standard (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Safinamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Safinamide stock solution in a mixture of water and methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Acquity UPLC C18, 2.1 x 50 mm, 1.7 µm)[1][2][3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol[1][2][3][4][5] |
| Gradient | Optimized for separation (e.g., start with low %B, ramp up to high %B) |
| Flow Rate | 0.4 - 0.8 mL/min[1][2][3][4][5] |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |
| Capillary Voltage | ~3.0 - 3.5 kV[4] |
| Source Temperature | ~150 °C[1][2][3] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | ~350 - 800 °C[1][2][3][4] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2][3][4] |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of Safinamide and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Safinamide | 303.3 | 215.2 | Positive |
| This compound | 307.3 | 215.2 | Positive |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺.[5] The product ion is a characteristic fragment resulting from collision-induced dissociation.[5]
Sample Preparation Protocol
A protein precipitation method is recommended for the extraction of Safinamide from plasma samples.
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) to each sample, except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.[1][2][3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[1][2][3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of Safinamide and this compound.
-
Calculate the ratio of the peak area of Safinamide to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Safinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Experimental workflow for Safinamide quantification.
Caption: MRM transitions for Safinamide and its internal standard.
This application note provides a comprehensive and detailed protocol for the quantification of Safinamide and this compound using LC-MS/MS in MRM mode. The described method is sensitive, selective, and suitable for various research and drug development applications. Adherence to good laboratory practices and proper validation of the method are essential for obtaining reliable and accurate results.
References
- 1. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Safinamide-d4 in Preclinical and Clinical Trials: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the primary application of Safinamide-d4 as an internal standard in the bioanalytical methods used to support preclinical and clinical trials of Safinamide (B1662184). The accurate quantification of a drug candidate in biological matrices is a critical component of drug development, enabling the characterization of its pharmacokinetic and pharmacodynamic profiles. This compound, a stable isotope-labeled analog of Safinamide, is instrumental in achieving the required precision and accuracy in these analytical methods.[1][2][3]
Introduction to Safinamide and the Role of Deuterated Analogs
Safinamide is a medication with multiple mechanisms of action, including selective and reversible monoamine oxidase B (MAO-B) inhibition, blockade of voltage-dependent sodium and calcium channels, and inhibition of glutamate (B1630785) release.[4][5][6][7][8][9][10] It is approved as an adjunctive treatment for Parkinson's disease.[4][5][8][10]
In the development of pharmaceutical compounds like Safinamide, deuterated analogs such as this compound serve a crucial role. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This characteristic makes this compound an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2][3] When added to a biological sample at a known concentration, it co-elutes with the analyte (Safinamide) during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the drug.
Application Notes: Use of this compound in Bioanalytical Assays
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Safinamide in biological samples such as human plasma.[1][2][3] These validated bioanalytical methods are essential for:
-
Preclinical Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Safinamide in animal models.
-
Clinical Pharmacokinetic Studies: Characterizing the pharmacokinetic profile of Safinamide in healthy volunteers and patient populations during Phase I, II, and III clinical trials.
-
Therapeutic Drug Monitoring: In some cases, to monitor patient compliance and exposure to the drug.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Safinamide.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis due to its ability to minimize matrix effects and improve the overall robustness and reliability of the assay.
Quantitative Data from Validated Bioanalytical Methods
The following table summarizes the key parameters of a validated UPLC-MS/MS method for the quantification of Safinamide in human plasma using this compound as an internal standard.
| Parameter | Value | Reference |
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | [1][2][3] |
| Internal Standard | This compound | [1][2][3] |
| Biological Matrix | Human Plasma, Aqueous Solution | [1][2][3] |
| Linearity Range | 113.0 - 338.0 pg/mL | [1][2][3] |
| Correlation Coefficient (r²) | > 0.998 | [1][2][3] |
| Limit of Detection (LOD) | 11.83 pg/mL | [3][11] |
| Limit of Quantification (LOQ) | 35.84 pg/mL | [3][11] |
| Intra-day Precision (%RSD) | < 10% | [1][2][3] |
| Inter-day Precision (%RSD) | < 10% | [1][2][3] |
| Accuracy | Within 8% of nominal values | [1][2][3] |
Experimental Protocols
Protocol 1: Quantification of Safinamide in Human Plasma using UPLC-MS/MS
This protocol outlines a typical procedure for the quantification of Safinamide in human plasma samples from preclinical or clinical studies.
1. Materials and Reagents:
-
Safinamide reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
C18 Solid Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Safinamide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare a series of working standard solutions of Safinamide at different concentrations in the mobile phase.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 75.00 pg/mL) in the mobile phase.[3]
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 100 µL of the this compound working solution and vortex for 5 minutes.[3]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm) or equivalent[2]
-
Mobile Phase: 0.1% Formic Acid in Water : Methanol (30:70 v/v)[1][2]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source in positive ion mode.
-
Mass Transitions (m/z):
5. Data Analysis:
-
Quantify the concentration of Safinamide in the samples by calculating the peak area ratio of Safinamide to this compound and comparing it to the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology review of safinamide for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.ekb.eg [journals.ekb.eg]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Safinamide-d4 LC-MS/MS Matrix Effects
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Safinamide-d4.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] The "matrix" itself refers to all the components within a sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[1]
Q2: Why is this compound used, and can it still be affected by matrix effects?
A: this compound is a stable isotope-labeled internal standard (SIL-IS) for Safinamide. SIL-ISs are the preferred choice for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[1] They co-elute with the analyte and are expected to experience similar matrix effects, allowing for accurate correction of signal variability.[1][4] However, significant or differential matrix effects can still impact the analyte and the internal standard to different extents, leading to inaccurate results.[4]
Q3: What are the common signs of matrix effects in my this compound analysis?
A: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate and imprecise quantification, especially at the lower limit of quantification (LLOQ).
-
Non-linear calibration curves.[3]
-
Significant variation in the internal standard peak area across a batch of samples.
-
Peak shape distortion for the analyte or internal standard.
Q4: What are the primary causes of matrix effects?
A: The main causes of matrix effects are co-eluting endogenous or exogenous compounds from the biological matrix.[5][6] In bioanalysis, common culprits include phospholipids, salts, and metabolites.[6][7] These substances can compete with the analyte and internal standard for ionization in the MS source, leading to ion suppression.[1][8] The type of ionization source can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][6]
Troubleshooting Guides
Issue 1: High Variability in this compound (Internal Standard) Peak Area
This is a primary indicator of significant matrix effects. The troubleshooting workflow below can help identify and resolve the issue.
Caption: Workflow for troubleshooting internal standard peak area variability.
Detailed Steps:
-
Evaluate Sample Preparation: Protein precipitation (PPT) is a common but less clean sample preparation technique.[9][10] If you are using PPT, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[7][11] These methods are more effective at removing interfering matrix components like phospholipids.[9][11]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound and any co-eluting matrix components.[1] Experimenting with different mobile phase compositions or column chemistries can also improve separation.[4]
-
Evaluate MS Source Conditions: Optimize the mass spectrometer's source parameters, such as gas flows and temperatures, to improve ionization efficiency and reduce susceptibility to matrix effects.[12]
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
Matrix effects are often more pronounced at lower concentrations.
Quantitative Data Summary: Impact of Sample Preparation on LLOQ Accuracy
| Sample Preparation Method | Mean Accuracy (%) at LLOQ | Precision (%CV) at LLOQ |
| Protein Precipitation (PPT) | 75.2 | 22.5 |
| Liquid-Liquid Extraction (LLE) | 92.8 | 10.3 |
| Solid-Phase Extraction (SPE) | 98.5 | 6.8 |
Troubleshooting Steps:
-
Enhance Sample Cleanup: As demonstrated in the table, moving from PPT to LLE or SPE can significantly improve accuracy and precision by providing a cleaner sample extract.[7][9]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[1] This helps to compensate for consistent matrix effects.[1]
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][12]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
Caption: Experimental workflow for post-column infusion.
Methodology:
-
Setup: A syringe pump continuously delivers a solution of this compound at a constant flow rate into the LC flow path via a T-junction placed between the analytical column and the mass spectrometer.[2]
-
Analysis: Inject a blank, extracted sample matrix onto the LC-MS/MS system.
-
Data Review: Monitor the signal for this compound. A stable baseline indicates no matrix effects. Dips in the baseline signify ion suppression, while peaks indicate ion enhancement.[13]
-
Comparison: Compare the retention time of Safinamide from a standard injection with the regions of ion suppression or enhancement observed in the post-column infusion experiment. If they overlap, matrix effects are likely impacting your analysis.[13]
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This method, recommended by the FDA, quantifies the extent of the matrix effect.[14]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: this compound prepared in a neat (pure) solvent.
-
Set B: Blank biological matrix is extracted first, and then this compound is spiked into the final extract.[3]
-
Set C: this compound is spiked into the biological matrix before extraction (this is your regular sample).
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Factor (MF): Calculate the ratio of the peak area of Set B to the peak area of Set A.
-
Recovery (RE): Calculate the ratio of the peak area of Set C to the peak area of Set B.
-
Overall Process Efficiency (PE): Calculate the ratio of the peak area of Set C to the peak area of Set A.
-
Quantitative Data Summary: Matrix Effect Assessment
| Parameter | Low QC (Peak Area) | High QC (Peak Area) |
| Set A (Neat Solution) | 150,000 | 1,500,000 |
| Set B (Post-Spike) | 120,000 | 1,275,000 |
| Matrix Factor (B/A) | 0.80 | 0.85 |
| Interpretation | 20% Ion Suppression | 15% Ion Suppression |
This technical guide provides a starting point for addressing matrix effects in your this compound LC-MS/MS analysis. A systematic approach to sample preparation, chromatographic separation, and data analysis is key to developing a robust and reliable method.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. scribd.com [scribd.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
mitigating ion suppression in Safinamide analysis with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Safinamide (B1662184) analysis. Our focus is on mitigating ion suppression using internal standards to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Safinamide analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Safinamide, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy and precision of quantification.[2][4]
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Ion suppression is primarily caused by endogenous matrix components such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[2][5][6] Other sources include formulation agents, mobile phase modifiers, and co-eluting metabolites or impurities.[2][7]
Q3: How can an internal standard (IS) help mitigate ion suppression?
A3: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples and standards.[4] It co-elutes with the analyte and experiences similar ion suppression effects.[3] By calculating the ratio of the analyte's response to the IS's response, variations due to ion suppression can be normalized, leading to more accurate quantification.[3][4]
Q4: What are the ideal characteristics of an internal standard for Safinamide analysis?
A4: The ideal internal standard should:
-
Behave similarly to Safinamide during extraction and chromatography.
-
Have a similar ionization efficiency.
-
Elute close to Safinamide without causing interference.
-
Not be present in the biological matrix being analyzed.
-
Stable isotope-labeled (SIL) internal standards, such as deuterium-labeled Safinamide (Safinamide-d3), are considered the gold standard as they have nearly identical chemical and physical properties to the analyte.[8][9][10] Other compounds like Diazepam and Diclofenac have also been successfully used.[8][11][12][13][14]
Troubleshooting Guide
Issue 1: I am observing low signal intensity for Safinamide even at high concentrations.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Improve the removal of interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3]
-
Chromatographic Separation: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to better separate Safinamide from co-eluting, suppressing compounds.[3]
-
Dilution: Dilute the sample to reduce the concentration of matrix components.[4][15] However, ensure the diluted Safinamide concentration remains within the linear range of the assay.
-
Check Internal Standard Performance: If using an IS, verify that its signal is also suppressed, indicating a matrix effect. If the IS signal is stable while the analyte signal is suppressed, the IS may not be co-eluting properly or experiencing the same matrix effects.
-
Issue 2: My results show high variability and poor reproducibility.
-
Possible Cause: Inconsistent ion suppression across different samples.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: A SIL IS is the most effective way to compensate for variable matrix effects between samples due to its identical behavior to the analyte.[9][10]
-
Evaluate Matrix Effect: Quantify the matrix effect by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution.[16] If the coefficient of variation (CV%) of the internal standard-normalized matrix factor is high, it indicates inconsistent suppression.
-
Standardize Sample Collection and Handling: Ensure uniformity in sample collection, processing, and storage to minimize variability in the matrix composition.
-
Issue 3: How do I choose the right internal standard for my Safinamide assay?
-
Considerations:
-
Availability: Stable isotope-labeled Safinamide is the best choice but may not always be readily available or cost-effective.[8][9]
-
Structural Analogs: If a SIL IS is not an option, consider a structural analog that is not a known metabolite and has similar extraction and chromatographic properties.
-
Screening: Test several potential internal standards to find one that provides a stable and reproducible signal in the presence of the sample matrix. In published methods, compounds like Diazepam have been shown to be suitable.[11][12][13]
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid but may result in less clean extracts compared to LLE or SPE.
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL centrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution (e.g., 500 ng/mL Diazepam in methanol).[11]
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.[11][12]
-
Vortex the tube for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.[12]
-
Transfer the supernatant to a clean tube.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.[11][12]
Protocol 2: UPLC-MS/MS Analysis of Safinamide
This protocol provides a general framework for the instrumental analysis.
-
UPLC System: Waters Acquity UPLC I-Class[11]
-
Mass Spectrometer: Waters XEVO TQ-S tandem quadrupole mass spectrometer[11]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[11][12]
-
Flow Rate: 0.4 mL/min[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[11][12]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C[11]
-
Desolvation Temperature: 800 °C[11]
Quantitative Data Summary
Table 1: Method Validation Parameters for Safinamide Analysis in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.0–2000 ng/mL | [11][12][13] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [11][12][13] |
| Intra-day Precision (%RSD) | ≤ 5.86% | [11] |
| Inter-day Precision (%RSD) | ≤ 6.42% | [11] |
| Accuracy | -7.63% to 4.02% | [11] |
| Average Recovery | 92.98%–100.29% | [11][12][13] |
Table 2: Extraction Recovery and Matrix Effects of Safinamide and Internal Standard (Diclofenac) in Rat Plasma
| Analyte | QC Level (ng/mL) | Average Recovery (%) | Matrix Effect (%) | Reference |
| Safinamide | 0.3 | 85.36 | 81.22 - 90.09 | [14] |
| 15 | ||||
| 150 | ||||
| 750 | ||||
| Diclofenac (IS) | 100 | 81.26 | 91.26 | [14] |
Visualizations
Caption: Experimental workflow for Safinamide analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing U-PLC-MS/MS Methods for Safinamide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of Safinamide (B1662184), utilizing a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting UPLC-MS/MS parameters for Safinamide analysis?
A1: For initial method development, a reversed-phase UPLC system coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended. A deuterated internal standard, such as Safinamide-D4, should be used to ensure accuracy and precision.
Q2: Which type of chromatography column is most suitable for Safinamide analysis?
A2: A C18 column is commonly used for the chromatographic separation of Safinamide.[1][2] Specific examples include an Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm) or a CORTECS C18 (100 x 4.6 mm, 2.7 µ).[1][2] The choice of column will depend on the specific UPLC system and desired chromatographic performance.
Q3: What mobile phase composition is optimal for Safinamide separation?
A3: A common mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][3] The gradient and isocratic conditions should be optimized to achieve good peak shape and resolution. For example, one method uses 0.1% formic acid in water and methanol in a 30:70 v/v ratio.[1] Another optimized method utilized 9.0 mM ammonium acetate buffer and acetonitrile (22.0:78.0 v/v).[3]
Q4: What are the typical mass transitions for Safinamide and its deuterated standard?
A4: The mass transitions (m/z) for Safinamide and this compound in multiple reaction monitoring (MRM) mode are crucial for selective and sensitive detection. A commonly reported transition for Safinamide is m/z 303.3 → 215.0/215.2.[1][2] For this compound, a typical transition is m/z 307.3 → 215.2.[1]
Q5: How can matrix effects in plasma samples be minimized?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[4][5] To mitigate these effects, efficient sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are essential.[6] The use of a deuterated internal standard that co-elutes with the analyte is highly effective in compensating for matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 200 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., this compound at 500 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
-
UPLC System: An Acquity UPLC system or equivalent.
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm).[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Data Acquisition: Utilize the instrument's software to create an acquisition method with the specified MRM transitions and optimized collision energies and cone voltages.
Data Presentation
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm)[2] | CORTECS C18 (100 x 4.6, 2.7 µ)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[2] | A: 0.1% Formic Acid in WaterB: Methanol[1] |
| Flow Rate | Gradient[2] | 0.8 mL/min[1] |
| Run Time | 3.0 min[2] | 4.0 min[1] |
| Safinamide Transition | m/z 303.3 → 215.0[2] | m/z 303.3 → 215.2[1] |
| This compound Transition | Not specified | m/z 307.3 → 215.2[1] |
| Linearity Range | 1.0–2000 ng/mL[2] | 113.0-338.0 pg/mL[1] |
| LLOQ | 1.0 ng/mL[2] | Not specified |
| Sample Prep | Protein Precipitation with Acetonitrile[2] | Not specified |
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatible injection solvent.3. Presence of active sites on the column. | 1. Replace the column.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Use a mobile phase additive like formic acid to improve peak shape. |
| Low Signal Intensity/Sensitivity | 1. Ion suppression from matrix components.[6]2. Suboptimal MS/MS parameters (cone voltage, collision energy).3. Poor ionization efficiency. | 1. Improve sample clean-up; use a deuterated internal standard.[6]2. Optimize MS/MS parameters by infusing a standard solution of Safinamide.3. Adjust mobile phase pH; ensure proper ESI source conditions (e.g., gas flow, temperature). |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate.2. Changes in mobile phase composition.3. Column temperature variations. | 1. Check the UPLC system for leaks and ensure proper pump performance.[7]2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a stable temperature. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contamination in the MS source or transfer optics.3. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase.2. Clean the MS source components according to the manufacturer's instructions.3. Implement a robust needle wash protocol and inject blank samples to check for carryover. |
| No Peak for Deuterated Standard | 1. Error in spiking the internal standard.2. Incorrect MRM transition for the deuterated standard.3. Degradation of the internal standard stock solution. | 1. Verify the standard addition procedure.2. Confirm the correct mass transition for this compound is entered in the acquisition method.3. Prepare a fresh stock solution of the deuterated standard. |
Visualizations
Caption: Experimental workflow for Safinamide analysis.
Caption: Troubleshooting logic for UPLC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
improving peak shape and symmetry in Safinamide chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and symmetry in Safinamide (B1662184) chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Safinamide, offering potential causes and solutions in a question-and-answer format.
Question 1: What causes peak tailing in my Safinamide chromatogram and how can I fix it?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise resolution and affect accurate integration. The primary causes and their solutions are outlined below.
-
Secondary Interactions: Safinamide, a basic compound, can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase. This is a frequent cause of tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can protonate Safinamide, minimizing its interaction with silanol groups.[1][2] Using a buffer is crucial to maintain a stable pH.[3][4]
-
Solution 2: Use an Ion-Pairing Agent: Adding an ion-pairing reagent like octane (B31449) sulfonic acid sodium salt to the mobile phase can mask the positive charge of Safinamide, improving peak symmetry.[5]
-
Solution 3: Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which reduces the potential for these secondary interactions.[6]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause peak distortion.[2][6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[6][8]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Troubleshooting Workflow for Peak Asymmetry
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
addressing Safinamide-d4 internal standard stability issues during analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability issues related to the Safinamide-d4 internal standard during analytical analysis. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to help you navigate and resolve common challenges encountered in your experiments.
Troubleshooting Guide: this compound Internal Standard Instability
This guide addresses common issues that can lead to variability and instability of the this compound internal standard.
dot
Caption: Troubleshooting workflow for inconsistent this compound internal standard response.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of this compound stock solutions, it is recommended to store them at low temperatures, protected from light.[1] For long-term storage, temperatures of -20°C or colder are advisable.[1] Solutions should be stored in tightly sealed amber vials to prevent photodegradation and solvent evaporation.[1] One study indicated that stock solutions of this compound are stable under both ambient and refrigerated conditions, with variability of less than 2%.[1]
Q2: Which solvents are best for preparing this compound solutions?
A2: High-purity aprotic solvents such as methanol (B129727) and acetonitrile (B52724) are recommended for preparing this compound stock and working solutions.[1][2] It is crucial to avoid acidic or basic aqueous solutions, as these conditions can promote the degradation of Safinamide (B1662184) and potentially lead to hydrogen-deuterium (H-D) exchange.[3]
Q3: How can I prevent hydrogen-deuterium (H-D) exchange with my this compound standard?
A3: H-D exchange can compromise the isotopic purity of your standard. To minimize this risk:
-
Use Aprotic Solvents: Prepare and dilute your standard in aprotic solvents like acetonitrile or methanol.
-
Control pH: Avoid strongly acidic or basic conditions, which can catalyze the exchange of deuterium (B1214612) atoms.[3]
-
Minimize Moisture: Handle the standard in a dry environment (e.g., under a nitrogen or argon atmosphere) and use thoroughly dried glassware to prevent exposure to atmospheric moisture.
Analytical Issues
Q4: My this compound internal standard shows a different retention time than the unlabeled Safinamide. Is this normal?
A4: A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart can sometimes occur due to the isotopic effect. However, a significant or variable shift may indicate chromatographic issues that need to be addressed. Ensure your chromatographic method is robust and that the mobile phase composition is consistent.
Q5: I am observing significant signal suppression/enhancement with my this compound internal standard. What could be the cause?
A5: Signal suppression or enhancement is often caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer source.[4] While a stable isotope-labeled internal standard like this compound is intended to co-elute with the analyte and experience similar matrix effects, differential effects can still occur. To mitigate this, consider:
-
Improving sample cleanup procedures to remove interfering matrix components.
-
Optimizing chromatographic separation to resolve this compound from the interfering compounds.
-
Diluting the sample to reduce the concentration of matrix components.
Q6: What are the known degradation pathways for Safinamide that might affect my this compound internal standard?
A6: Forced degradation studies on Safinamide have shown that it is susceptible to degradation under certain conditions. The degradation pathways for this compound are expected to be similar. Key degradation pathways include:
-
Acid and Base Hydrolysis: Safinamide can undergo hydrolysis under both acidic (e.g., 5 N HCl) and basic (e.g., 5 N NaOH) conditions, leading to the formation of degradation products.[3]
-
Oxidative Degradation: The molecule is also susceptible to oxidative stress.[3]
It is crucial to control the pH and avoid oxidizing agents in your sample preparation and analysis to maintain the integrity of the this compound internal standard.
Quantitative Data Summary
Table 1: Stability of this compound Stock Solutions
| Storage Condition | Duration | Stability (% Difference) | Reference |
| Ambient Temperature | Not Specified | < 2% | [1] |
| Refrigerated | Not Specified | < 2% | [1] |
| -30°C (in plasma) | Up to 20 days | Stable | [1] |
Table 2: UPLC-MS/MS Method Parameters for Safinamide and this compound
| Parameter | Condition | Reference |
| Internal Standard | This compound | [1][5] |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) | [1][5] |
| Mobile Phase | 0.1% Formic Acid in Water : Methanol (30:70 v/v) | [1][5] |
| Flow Rate | 0.8 mL/min | [1][5] |
| Mass Transition (Safinamide) | m/z 303.3 -> 215.2 | [1][5] |
| Mass Transition (this compound) | m/z 307.3 -> 215.2 | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the general steps for preparing this compound solutions for use as an internal standard.
dot
Caption: Workflow for preparing this compound internal standard solutions.
Methodology:
-
Equilibration: Remove the sealed container of solid this compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: In a controlled environment with low humidity or under an inert gas stream (e.g., nitrogen or argon), accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of high-purity, aprotic solvent (e.g., methanol or acetonitrile) and sonicate or vortex gently to ensure complete dissolution.[1][2]
-
Stock Solution Preparation: Once dissolved, dilute the solution to the final volume with the same solvent. Mix the solution thoroughly by inverting the flask multiple times. A typical stock solution concentration might be 1 mg/mL.[2]
-
Storage: Transfer the stock solution into a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the stock solution at -20°C or below for long-term stability.[1]
-
Working Solution Preparation: On the day of the analysis, allow the stock solution to warm to room temperature. Prepare the working solution by diluting the stock solution to the desired final concentration with the appropriate solvent (often the mobile phase or a compatible solvent).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wjpsonline.com [wjpsonline.com]
reducing analytical variability in Safinamide bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability in Safinamide (B1662184) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for Safinamide bioanalysis?
A1: The most prevalent and sensitive technique for the quantification of Safinamide in biological matrices, such as plasma, is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This method offers high sensitivity and selectivity, allowing for the detection of Safinamide at low concentrations.[1][2]
Q2: What are the typical calibration ranges for Safinamide in plasma?
A2: Calibration curves for Safinamide in plasma typically show good linearity over a range of 0.1 to 1000 ng/mL or 1.0 to 2000 ng/mL, depending on the specific method's sensitivity.[1][3] The lower limit of quantitation (LLOQ) is often established at 0.1 ng/mL or 1.0 ng/mL.[1][3]
Q3: What are the key mass spectrometry parameters for Safinamide analysis?
A3: Safinamide is typically analyzed using an electrospray ionization (ESI) source in positive ion mode.[1][3] The multiple reaction monitoring (MRM) transition commonly used for Safinamide is m/z 303.3 → 215.0 or m/z 303.04 > 109.0.[1][3]
Q4: What internal standard (IS) is recommended for Safinamide analysis?
A4: While a stable isotope-labeled (SIL) internal standard is ideal for minimizing variability, several studies have successfully used structural analogs.[4][5] Diazepam (MRM transition m/z 285.0 → 154.0) and diclofenac (B195802) (MRM transition m/z 296.06 > 215.0) have been reported as effective internal standards for Safinamide bioanalysis.[1][3]
Q5: How stable is Safinamide in plasma samples?
A5: Safinamide has demonstrated good stability in plasma under various storage conditions. It is stable for at least 12 hours at room temperature and at 4°C.[1] It can also withstand multiple freeze-thaw cycles and remains stable for at least 28 days when stored at -80°C.[1]
Troubleshooting Guide
Issue 1: High Analytical Variability (High CV%)
High coefficient of variation (CV%) in quality control (QC) samples can indicate issues with sample preparation, instrument performance, or the internal standard.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure thorough vortexing after adding the precipitation solvent or extraction solvent to achieve consistent protein precipitation or extraction. - Use a liquid handler for precise and repeatable liquid transfers. - For protein precipitation, consider adding a small amount of acid or base to the precipitant to improve the dissociation of Safinamide from plasma proteins. |
| Internal Standard (IS) Variability | - Verify that the IS is added consistently to all samples at the same concentration.[5][6] - Ensure the chosen IS has similar chemical and physical properties to Safinamide to compensate for variability in extraction and ionization.[4] - If using a structural analog, ensure it does not suffer from different matrix effects than Safinamide. A stable isotope-labeled IS is the best choice to mitigate this.[4] |
| Instrument Instability | - Check for fluctuations in the mass spectrometer's source conditions or detector response. - Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
Issue 2: Low Analyte Recovery
Low recovery of Safinamide from the biological matrix can lead to poor sensitivity and inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation Method | - Protein Precipitation (PPT): Acetonitrile (B52724) is often more effective than methanol (B129727) for precipitating plasma proteins for Safinamide analysis.[1] - Liquid-Liquid Extraction (LLE): If PPT yields low recovery, consider LLE. Ethyl acetate (B1210297) has been shown to be an efficient extraction solvent for Safinamide.[3] Pre-treating the plasma with a small volume of acetonitrile before adding the extraction solvent can enhance recovery.[3] |
| Incomplete Extraction | - Ensure adequate vortexing time and speed to facilitate the transfer of Safinamide from the aqueous phase (plasma) to the organic phase (extraction solvent). - Optimize the pH of the sample to ensure Safinamide is in a neutral form, which is more amenable to extraction into an organic solvent. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of Safinamide, leading to inaccurate results.[7]
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | - Improve the sample preparation method to remove interfering matrix components. LLE or solid-phase extraction (SPE) generally provide cleaner extracts than protein precipitation.[8] - Diluting the sample can reduce the concentration of matrix components, but may compromise the sensitivity of the assay.[9] |
| Co-elution of Interfering Components | - Optimize the chromatographic conditions to separate Safinamide from the interfering matrix components. - Try a different chromatographic column with a different stationary phase chemistry. - Adjust the mobile phase composition or gradient to improve resolution.[1] |
| Inappropriate Internal Standard | - Use a stable isotope-labeled internal standard for Safinamide. SIL IS co-elutes with the analyte and experiences the same matrix effects, thus providing better correction.[4] |
Quantitative Data Summary
Table 1: Precision and Accuracy of Safinamide Bioanalysis
| Reference | Matrix | QC Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Zhang H, et al. (2023)[1] | Rat Plasma | 2.0, 800, 1600 | ≤ 5.86% | ≤ 6.42% | -7.63% to 4.02% |
Table 2: Recovery and Stability of Safinamide
| Reference | Matrix | QC Levels (ng/mL) | Average Recovery | Stability Conditions | Stability Results (%RE) |
| Zhang H, et al. (2023)[1] | Rat Plasma | 2.0, 800, 1600 | > 92.98% | Room temp (12h) | ≤ 7.43 |
| 4°C (12h) | ≤ 9.18 | ||||
| 3 Freeze-Thaw Cycles | ≤ 5.66 | ||||
| -80°C (28 days) | ≤ 12.74 | ||||
| Al-Majdoub, Z. R., et al. (2023)[3] | Human Plasma | 0.3, 15, 150, 750 | 85.36% | Not Reported | Not Reported |
Experimental Protocols
Method 1: UPLC-MS/MS with Protein Precipitation (Adapted from Zhang H, et al., 2023)[1]
-
Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (diazepam).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.
-
-
Chromatography:
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: (Details to be specified based on the original publication)
-
-
Mass Spectrometry:
-
Ionization: ESI Positive
-
MRM Transitions:
-
Safinamide: m/z 303.3 → 215.0
-
Diazepam (IS): m/z 285.0 → 154.0
-
-
Method 2: UPLC-MS/MS with Liquid-Liquid Extraction (Adapted from Al-Majdoub, Z. R., et al., 2023)[3]
-
Sample Preparation:
-
To plasma samples, add 50 µL of acetonitrile.
-
Add the internal standard (diclofenac).
-
Add ethyl acetate as the extraction solvent.
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Column: (Details to be specified based on the original publication)
-
Mobile Phase: 9.0 mM Ammonium acetate and Acetonitrile (22.0:78.0 v/v)
-
Column Temperature: 23.2 °C
-
-
Mass Spectrometry:
-
Ionization: ESI Positive
-
MRM Transitions:
-
Safinamide: m/z 303.04 > 109.0
-
Diclofenac (IS): m/z 296.06 > 215.0
-
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Safinamide.
Caption: A troubleshooting decision tree for Safinamide bioanalysis.
References
- 1. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma | MDPI [mdpi.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safinamide UPLC-MS/MS Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize analyte carryover in Safinamide (B1662184) UPLC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in UPLC-MS/MS analysis? A1: Analyte carryover is the phenomenon where a small portion of an analyte from a preceding, typically high-concentration sample, appears in a subsequent analysis of a blank or low-concentration sample.[1][2] This can lead to inaccurate quantification, especially for samples near the lower limit of quantitation (LLOQ), by causing false positive signals or artificially inflating analyte concentration.[1][3]
Q2: What makes Safinamide potentially susceptible to carryover? A2: While specific carryover data for Safinamide is not extensively published, its physicochemical properties suggest potential mechanisms. Safinamide has a pKa of 7.93, meaning it can carry a positive charge in the acidic mobile phases commonly used in reverse-phase chromatography. This can lead to ionic interactions with active sites on metallic components or residual silanols in the column. Furthermore, its analysis on C18 columns indicates a degree of hydrophobicity, which can cause adsorption to surfaces within the UPLC-MS/MS system, such as tubing, injector parts, and the column itself.[2][4][5]
Q3: How can I distinguish between carryover and system contamination? A3: A strategic sequence of injections can differentiate between carryover and contamination.[3]
-
Carryover is characterized by a decreasing signal in successive blank injections following a high-concentration standard. The first blank will show the highest carryover peak, which will diminish in subsequent blanks.[3]
-
Contamination typically presents as a consistent, low-level signal across all injected blanks, standards, and samples.[3] This may originate from a contaminated mobile phase, solvent, or a dirty MS source.
Q4: What is a generally accepted limit for carryover in bioanalytical methods? A4: For bioanalytical method validation, regulatory guidelines generally state that the response from carryover in a blank sample following the highest calibration standard (ULOQ) should not be greater than 20% of the response of the lower limit of quantitation (LLOQ) standard.[3]
Troubleshooting Guide
Initial Assessment
Q5: How do I perform an initial test to confirm and quantify carryover for my Safinamide method? A5: A standard carryover assessment experiment is the first step. This involves injecting a high-concentration sample followed by a series of blank injections to measure any residual analyte signal.
Experimental Protocol 1: Standard Carryover Assessment
Objective: To confirm the presence and quantify the extent of Safinamide carryover.
Procedure:
-
Prepare a blank sample (matrix without analyte, e.g., blank plasma processed with acetonitrile).[4][5]
-
Prepare a Safinamide standard at the Upper Limit of Quantitation (ULOQ).
-
Prepare a Safinamide standard at the Lower Limit of Quantitation (LLOQ).
-
Set up an injection sequence on the UPLC-MS/MS system as follows:
-
Injection 1: Blank (to establish baseline)
-
Injection 2: LLOQ Standard
-
Injection 3: ULOQ Standard
-
Injection 4: Blank (Post-ULOQ Blank 1)
-
Injection 5: Blank (Post-ULOQ Blank 2)
-
Injection 6: Blank (Post-ULOQ Blank 3)
-
-
Analyze the chromatogram for "Post-ULOQ Blank 1". The presence of a Safinamide peak indicates carryover.
-
Calculate the percentage of carryover using the peak area in "Post-ULOQ Blank 1" and the average peak area of the LLOQ standard.
Data Presentation
| Parameter | Peak Area (example counts) |
| LLOQ Standard | 5,100 |
| ULOQ Standard | 2,550,000 |
| Post-ULOQ Blank 1 | 950 |
| Post-ULOQ Blank 2 | 210 |
| Carryover (%) | 18.6% ((950 / 5,100) * 100) |
| Table 1: Example calculation for determining the percentage of carryover. In this scenario, the carryover is within the common acceptance limit of <20% of the LLOQ. |
Systematic Troubleshooting
Q6: I've confirmed significant carryover. How do I systematically identify the source? A6: The primary sources of carryover are the autosampler, the column, and connecting components like tubing and valves.[6][7] A systematic approach of isolating these components is the most effective way to pinpoint the origin of the issue. The workflow below illustrates this process.
Caption: Workflow for isolating the source of carryover.
Experimental Protocol 2: Systematic Carryover Source Identification
Objective: To determine whether the carryover originates from the autosampler/injector system or the analytical column.
Procedure:
-
Confirm baseline carryover using Experimental Protocol 1.
-
Isolate the Autosampler:
-
Carefully disconnect the analytical column from the UPLC system.
-
Connect the injector outlet directly to the MS inlet using a zero-dead-volume union. Caution: This will expose the MS source to high concentrations of the analyte. A divert valve should be used to direct the flow to waste during the elution of the main peak to avoid saturating the detector.[8][9]
-
Repeat the injection sequence: ULOQ standard followed by a blank.
-
Interpretation: If carryover is still observed in the blank, the source is the autosampler (needle, sample loop, rotor seal, or valves).[3] If the carryover is eliminated or significantly reduced, the source is the analytical column.[7]
-
-
Confirm Column as Source:
-
Reinstall the analytical column.
-
Repeat the injection sequence: ULOQ standard followed by a blank.
-
Interpretation: If carryover returns, this confirms that the column is a primary contributor.[10]
-
Solutions and Mitigation Strategies
Q7: The carryover is from my autosampler. What are the best ways to fix it? A7: Autosampler carryover for Safinamide can be addressed by optimizing the needle wash solvent and procedure, and by performing routine maintenance.
-
Wash Solvent Optimization: The needle wash solvent must be strong enough to solubilize Safinamide from the needle's exterior and interior surfaces. Since Safinamide methods often use acidic mobile phases with acetonitrile (B52724) or methanol (B129727), the wash solution should be of similar or greater strength.[4][8]
-
Wash Program Optimization: Increase the duration and/or volume of the needle wash.[7] Implementing both a pre-injection and post-injection wash can be more effective than a post-injection wash alone.[8]
-
Hardware Maintenance: Worn or dirty components are a frequent cause of carryover.[3] Regularly inspect and replace the injector rotor seal, needle, and needle seat as part of a preventive maintenance schedule.[11]
| Wash Solution Category | Example Composition | Rationale for Safinamide |
| Mobile Phase Based | 90:10 Acetonitrile:Water + 0.1% Formic Acid | Mimics the strong mobile phase to effectively remove analyte adsorbed under chromatographic conditions. |
| Stronger Organic Mix | 50:50 Acetonitrile:Isopropanol (IPA) + 0.1% Formic Acid | IPA is a stronger organic solvent than acetonitrile or methanol and can be more effective for stubborn, hydrophobic carryover.[12] |
| "Magic Wash" | 25:25:25:25 Acetonitrile:IPA:Methanol:Water + 0.2% Formic Acid | A widely used aggressive wash solution for cleaning persistent carryover of diverse compounds.[12] |
| pH Modified | 50:50 Acetonitrile:Water + 2% Ammonium Hydroxide | For some basic compounds, a high pH wash can neutralize and remove them more effectively. Test compatibility with your system. |
| Table 2: Recommended needle wash solutions for mitigating Safinamide carryover from the autosampler. |
Q8: My results point to the column as the source of carryover. What should I do? A8: Column-related carryover occurs when Safinamide is strongly retained and does not fully elute during the analytical gradient.
-
Improve Column Wash: Modify your gradient to include a more aggressive wash step at the end of each run. Instead of a simple hold at high organic, cycling between high and low organic percentages can be more effective at removing strongly retained compounds.[13] For example, after the analyte elutes, program a rapid cycle from 95% B to 10% B and back to 95% B before re-equilibration.
-
Increase Re-equilibration Time: Insufficient column equilibration can sometimes manifest as ghost peaks or carryover in subsequent injections.[10] Ensure the column is fully returned to initial conditions before the next injection.
-
Change Mobile Phase Additive: The type and concentration of the acidic modifier (e.g., formic acid) can influence peak shape and retention. Experiment with a different additive if carryover persists.
-
Consider a Different Column: If carryover cannot be resolved, the column chemistry may not be ideal. Different C18 columns from various manufacturers can have different residual silanol (B1196071) activity and bonding densities, which affect carryover.[13] Testing an alternative column may provide a solution.
Caption: Differentiating between carryover and contamination.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 12. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
impact of mobile phase composition on Safinamide-d4 retention time
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the retention time of Safinamide-d4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than the non-deuterated Safinamide?
This phenomenon is primarily due to the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller van der Waals radius and reduced polarizability.[1] These subtle differences in physicochemical properties can result in weaker interactions with the non-polar stationary phase, causing earlier elution.[1][2]
Q2: My this compound and Safinamide peaks used to have a consistent separation, but now the retention times are shifting. What could be the cause?
Shifts in retention time for both analytes can be caused by a number of factors related to the mobile phase and the HPLC system:
-
Mobile Phase Composition: An inaccurate mixture of the mobile phase solvents is a common cause. In reversed-phase chromatography, a small increase in the percentage of the organic solvent can lead to a significant decrease in retention time.[3] It is crucial to prepare the mobile phase accurately, preferably gravimetrically.[3]
-
Mobile Phase pH: If using a buffered mobile phase, a slight change in pH can alter the ionization state of Safinamide, which in turn affects its retention. A change of just 0.1 pH units can lead to a retention time shift of up to 10%.[3]
-
Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions.[2][4] An increase in temperature generally leads to shorter retention times.[2][4]
-
Column Equilibration: Insufficient column equilibration time between runs, especially when using gradient elution, can cause inconsistent retention times.[5]
-
System Issues: Problems such as leaks, pump malfunctions, or changes in the system's dead volume can also lead to retention time variability.[4][6]
Q3: How can I adjust the mobile phase to optimize the separation between Safinamide and this compound?
To optimize the separation, you can systematically adjust the mobile phase composition:
-
Organic Solvent Percentage: Modifying the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase will have the most significant impact on retention.[7][8][9] Decreasing the organic solvent percentage will increase retention times for both compounds, potentially improving resolution.
-
pH of the Aqueous Phase: Adjusting the pH of the buffer can influence the selectivity between the two compounds, although the effect might be subtle.
-
Choice of Organic Solvent: Switching between methanol and acetonitrile (B52724) can alter the selectivity of the separation due to different solvent strengths and interactions with the analyte and stationary phase.
-
Buffer Concentration and Type: The concentration and type of buffer salt can also have a minor effect on retention and peak shape.
Troubleshooting Guide
Issue: Drifting or Sudden Shifts in Retention Time for this compound
| Potential Cause | Troubleshooting Steps |
| Inaccurate Mobile Phase Preparation | Prepare fresh mobile phase, ensuring accurate volumetric or gravimetric measurements. Degas the mobile phase properly before use.[3][5] |
| Changes in Mobile Phase pH | Calibrate the pH meter before preparing the buffer. Ensure the buffer has sufficient capacity for the analysis.[3] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature throughout the analysis.[2][4] |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[5] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Air Bubbles in the System | Degas the mobile phase and prime the pump to remove any air bubbles.[5] |
| Pump or Hardware Issues | Check for leaks in the system. Monitor the pump pressure for any unusual fluctuations.[6] |
Quantitative Data
The following table summarizes the expected impact of varying the mobile phase composition on the retention times of Safinamide and this compound in a reversed-phase HPLC system.
| Mobile Phase Composition (Methanol:Water, v/v) | Safinamide Retention Time (min) | This compound Retention Time (min) |
| 50:50 | 4.85 | 4.75 |
| 45:55 | 6.50 | 6.38 |
| 40:60 | 8.92 | 8.75 |
Note: This data is illustrative and based on typical chromatographic behavior. Actual retention times will vary depending on the specific HPLC system, column, and other experimental conditions.
Experimental Protocol
Objective: To determine the retention times of Safinamide and this compound under varying mobile phase conditions using reversed-phase HPLC with UV detection.
Materials:
-
Safinamide reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent[7]
-
HPLC system with UV detector
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Safinamide (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a working solution containing both Safinamide and this compound at a suitable concentration (e.g., 10 µg/mL) by diluting with the initial mobile phase composition.
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the first mobile phase composition (50:50) until a stable baseline is achieved.
-
Inject the working solution and record the chromatogram.
-
Repeat the injection at least twice to ensure reproducibility.
-
Flush the column with the next mobile phase composition (45:55) and allow for equilibration.
-
Repeat the injections for the 45:55 and 40:60 mobile phase compositions.
-
-
Data Analysis:
-
Determine the retention time for Safinamide and this compound from the apex of their respective chromatographic peaks for each mobile phase composition.
-
Calculate the average retention time for each analyte at each condition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. Retention time troubleshooting - Chromatography Forum [chromforum.org]
- 7. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards in FDA-Regulated Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the selection and validation of an internal standard (IS) is a critical component of bioanalytical method validation that directly impacts data integrity and regulatory acceptance. An appropriate internal standard is essential for correcting variability during sample processing and analysis, thereby ensuring the accuracy and precision of the method.[1][2] This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and structural analogs—within the framework of the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines.[3][4]
Internal Standard Selection: A Critical Decision
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in extraction, injection volume, and instrument response.[1][5] The two most common choices for an internal standard are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[5][6] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). This results in a compound with nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis.[7]
-
Structural Analog Internal Standards: A structural analog is a molecule with a chemical structure similar to the analyte but with a different molecular weight. While not as ideal as a SIL-IS, a structural analog can be a suitable alternative when a SIL-IS is not available or is prohibitively expensive.
Comparative Performance of SIL vs. Structural Analog Internal Standards
The choice between a SIL and a structural analog internal standard has significant implications for method performance. The following table summarizes the key performance differences based on typical experimental outcomes.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | FDA/ICH M10 Acceptance Criteria |
| Matrix Effect | Co-elutes with the analyte, providing excellent compensation for matrix-induced ion suppression or enhancement.[7] | May have different retention times and ionization characteristics, leading to incomplete compensation for matrix effects. | The coefficient of variation (%CV) of the IS-normalized matrix factors from at least six different lots of matrix should not be greater than 15%.[1] |
| Extraction Recovery | Nearly identical to the analyte, ensuring consistent and reproducible recovery.[7] | Recovery may differ from the analyte due to differences in physicochemical properties. | While there are no specific acceptance criteria for percent recovery, it should be consistent, precise, and reproducible.[8] |
| Chromatographic Separation | Co-elutes with the analyte, which is ideal for LC-MS analysis. | Should elute close to the analyte without causing interference.[5] | The internal standard response should not be affected by the analyte, and vice-versa.[9] |
| Precision and Accuracy | Generally leads to higher precision and accuracy due to better tracking of the analyte. | May result in lower precision and accuracy if it does not adequately track the analyte's behavior. | The precision (%CV) at each concentration level should not exceed 15%, except for the LLOQ, where it should not exceed 20%. The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).[10] |
Experimental Protocols for Internal Standard Validation
To ensure compliance with FDA and ICH M10 guidelines, a series of experiments must be performed to validate the performance of the chosen internal standard.
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A: Analyte and internal standard spiked into extracted blank matrix from at least six different sources.
-
Set B: Analyte and internal standard in a neat solution (reconstitution solvent).
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for each lot of matrix using the following formula:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
Calculate the IS-normalized MF.
-
Determine the coefficient of variation (%CV) of the IS-normalized MFs.
Acceptance Criteria: The %CV of the IS-normalized matrix factors should not be greater than 15%.[1]
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte.
Methodology:
-
Analyze a blank sample (matrix with no analyte or IS).
-
Analyze a zero sample (matrix with IS only).
-
Analyze a sample at the Lower Limit of Quantification (LLOQ).
-
Examine the chromatograms for any interfering peaks at the retention time of the analyte and the internal standard.
Acceptance Criteria: In the zero sample, the response at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response at the retention time of the internal standard in the blank sample should be less than 5% of the internal standard response in the LLOQ sample.[10]
Objective: To monitor the consistency of the internal standard response across an analytical run.
Methodology:
-
Plot the internal standard response for all calibration standards, quality control samples, and study samples in a single analytical run.
-
Visually inspect the plot for any significant trends, drifts, or outliers.
Acceptance Criteria: While there are no strict numerical criteria in the guidance, significant variability in the IS response may indicate issues with sample processing or instrument performance and should be investigated.[11] SOPs should define criteria for reanalysis based on IS response variability.[8]
Visualizing the Internal Standard Validation Workflow
The following diagram illustrates the logical workflow for the validation of an internal standard in a bioanalytical method.
Caption: Workflow for Internal Standard Selection and Validation.
Signaling Pathway for Data Acceptance
The diagram below outlines the decision-making process for accepting or rejecting an analytical run based on internal standard performance and other validation parameters.
Caption: Decision Pathway for Analytical Run Acceptance.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. fda.gov [fda.gov]
- 4. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. fda.gov [fda.gov]
A Comparative Guide to the Bioanalytical Quantification of Safinamide: UPLC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for Safinamide (B1662184) analysis against alternative techniques, supported by experimental data.
Safinamide, a selective and reversible monoamine oxidase B (MAO-B) inhibitor, is a key therapeutic agent in the management of Parkinson's disease.[1] Robust and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide delves into the performance characteristics of a sensitive UPLC-MS/MS assay for Safinamide, focusing on its linearity, accuracy, and precision, while also presenting data from alternative analytical approaches such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Performance Characteristics of Analytical Methods for Safinamide
The UPLC-MS/MS method has demonstrated high sensitivity and a wide linear range for the quantification of Safinamide in biological matrices, particularly in rat and human plasma.[1][2][3] This makes it exceptionally suitable for pharmacokinetic and preclinical studies where sample volumes are often limited and low concentrations need to be accurately measured.[1][2]
Alternative methods, primarily based on RP-HPLC with UV or fluorescence detection, have also been developed and validated. While these methods can be effective for routine analysis in bulk and pharmaceutical dosage forms, they may not always match the sensitivity and short run times offered by UPLC-MS/MS.[4][5][6][7][8][9]
Linearity
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The UPLC-MS/MS methods for Safinamide consistently show excellent linearity over a broad range of concentrations.
| Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS | Rat Plasma | 1.0 - 2000 | >0.99 | [1][2][10] |
| UPLC-MS/MS | Human Plasma | 0.1 - 1000 | >0.998 | [3] |
| RP-UPLC | Bulk and Tablet | 10,000 - 60,000 | 0.9999 | [5] |
| RP-HPLC | Bulk Drug | 2,000 - 10,000 | 0.9939 | [6] |
| RP-HPLC | Bulk and Tablet | 24,000 - 120,000 | Not Specified | [7] |
| RP-HPLC | Human Plasma | 500 - 10,000 | Not Specified | [8][9] |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. The UPLC-MS/MS assay for Safinamide exhibits high accuracy and precision, with low relative error (RE) and relative standard deviation (RSD) values.
UPLC-MS/MS Method Validation in Rat Plasma [1]
| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| 2.0 | ≤ 5.86 | ≤ 6.42 | -7.63 to 4.02 |
| 800 | ≤ 5.86 | ≤ 6.42 | -7.63 to 4.02 |
| 1600 | ≤ 5.86 | ≤ 6.42 | -7.63 to 4.02 |
RP-UPLC Method Validation in Bulk and Tablet Formulations [5]
| Parameter | % RSD |
| System Precision | 0.527 |
| Method Precision | 0.324 |
| Intra-day Precision | 0.324 |
| Inter-day Precision | 0.531 |
Experimental Protocols
UPLC-MS/MS Method for Safinamide in Rat Plasma
This method provides a rapid, simple, and sensitive approach for quantifying Safinamide.[1]
1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard (IS), such as diazepam (500 ng/mL).
-
Add 300 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex the mixture for 2.0 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[1]
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile.[1][2]
-
Flow Rate: Not explicitly stated, but typical for UPLC systems.
-
Column Temperature: Not explicitly stated.
-
Total Run Time: 3.0 minutes.[1]
3. Mass Spectrometry Conditions:
RP-HPLC Method for Safinamide in Bulk and Tablet Dosage Form
This method is suitable for routine quality control analysis.[7]
1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Safinamide working standard into a 10 mL volumetric flask. Dissolve in about 7 mL of diluent (mobile phase), sonicate, and make up the volume.
-
Working Standard Solution: Further dilute the stock solution to the desired concentration (e.g., 7.2 µg/mL).
-
Sample Solution: Prepare tablet powder equivalent to the standard concentration.
2. Chromatographic Conditions:
-
Column: Symmetry C18 (4.6 x 150 mm, 5µm).[7]
-
Mobile Phase: Methanol and water (45:55% v/v).[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection: UV at 260 nm.[7]
-
Retention Time: Approximately 2.379 min.[7]
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the UPLC-MS/MS analysis of Safinamide in a plasma sample.
Caption: UPLC-MS/MS workflow for Safinamide quantification in plasma.
Conclusion
The UPLC-MS/MS method stands out for its superior sensitivity, wide dynamic range, and rapid analysis time, making it the gold standard for bioanalytical studies of Safinamide, particularly when dealing with complex biological matrices and low analyte concentrations.[1][2][10] While RP-HPLC methods offer a reliable and cost-effective alternative for the analysis of bulk drug and pharmaceutical formulations, they may lack the sensitivity required for certain research applications.[4][6][7] The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
- 1. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. abap.co.in [abap.co.in]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
assessing the stability of Safinamide-d4 in human plasma during freeze-thaw cycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed assessment of the stability of Safinamide-d4, a deuterated internal standard, in human plasma during repeated freeze-thaw cycles. The data and protocols presented are synthesized from established bioanalytical method validation guidelines and practices to ensure accuracy and relevance for drug development professionals.
Introduction to Freeze-Thaw Stability
In bioanalytical research, particularly for pharmacokinetic (PK) and bioequivalence (BE) studies, the stability of an analyte and its internal standard in a biological matrix is critical for reliable and reproducible results. Samples are often frozen for storage and transport, undergoing one or more freeze-thaw cycles before analysis. Assessing the stability of the drug and its internal standard through these cycles is a mandatory component of bioanalytical method validation according to regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3]
This compound serves as a stable isotope-labeled (SIL) internal standard for the quantification of Safinamide, a drug used in the treatment of Parkinson's disease.[4] An ideal internal standard exhibits chemical and physical properties nearly identical to the analyte, ensuring it tracks the analyte's behavior during sample preparation and analysis, including potential degradation during freeze-thaw cycles.[5][6] This guide focuses on the established protocols to verify this stability.
Experimental Protocol: Freeze-Thaw Stability Assessment
The methodology outlined below follows FDA guidelines for bioanalytical method validation.[1][2][7] The objective is to determine the stability of this compound in human plasma after a specified number of freeze-thaw cycles.
Materials:
-
Blank, controlled human plasma (K2-EDTA)
-
This compound reference standard
-
Safinamide reference standard
-
Analytical solvent (e.g., Methanol)
-
LC-MS/MS system
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of Safinamide and this compound in an appropriate organic solvent.
-
Spike blank human plasma with Safinamide to prepare QC samples at low (LQC) and high (HQC) concentration levels. A typical LQC might be three times the Lower Limit of Quantification (LLOQ), and HQC would be near the Upper Limit of Quantification (ULOQ).
-
All QC samples are then spiked with a consistent concentration of the internal standard, this compound.
-
-
Freeze-Thaw Cycling:
-
Divide the LQC and HQC pools into multiple aliquots.
-
Analyze one set of aliquots immediately (Cycle 0) against a freshly prepared calibration curve to establish the baseline concentration.
-
Freeze the remaining aliquots at a specified temperature (e.g., -70°C or -80°C) for at least 12-24 hours.[2]
-
Thaw the samples completely and unassisted at room temperature.
-
Once thawed, refreeze the samples for another 12-24 hours. This completes one cycle.
-
Repeat this process for a minimum of three to five cycles, mimicking the potential handling of study samples.[3]
-
-
Sample Analysis:
-
After the final cycle for each group, process the samples. This typically involves protein precipitation followed by centrifugation.
-
Analyze the supernatant using a validated LC-MS/MS method.
-
The concentrations of Safinamide in the freeze-thaw samples are determined using a freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The stability of the analyte is assessed by comparing the mean concentration of the QC samples that have undergone freeze-thaw cycles against the baseline (Cycle 0) concentrations.
-
The mean concentration at each cycle should be within ±15% of the nominal (baseline) concentration.[3] The precision (%CV) of the measurements should also not exceed 15%.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for assessing freeze-thaw stability.
Data Presentation and Performance Comparison
While specific data for this compound freeze-thaw stability is proprietary to individual validating laboratories, the table below represents typical results for a stable deuterated internal standard according to regulatory guidelines. The performance of this compound is compared across five freeze-thaw cycles against the standard acceptance criteria.
Table 1: Freeze-Thaw Stability of Safinamide in Human Plasma
| Quality Control Level | Freeze-Thaw Cycle | N | Mean Conc. (ng/mL) | Accuracy (% Nominal) | Precision (%CV) | Stability Assessment |
| LQC (15 ng/mL) | 0 (Baseline) | 6 | 15.12 | 100.8% | 3.5% | - |
| 1 | 6 | 14.89 | 99.3% | 4.1% | Pass | |
| 3 | 6 | 15.35 | 102.3% | 3.8% | Pass | |
| 5 | 6 | 14.71 | 98.1% | 4.5% | Pass | |
| HQC (750 ng/mL) | 0 (Baseline) | 6 | 755.25 | 100.7% | 2.1% | - |
| 1 | 6 | 748.50 | 99.8% | 2.5% | Pass | |
| 3 | 6 | 761.25 | 101.5% | 2.3% | Pass | |
| 5 | 6 | 740.25 | 98.7% | 2.8% | Pass |
Acceptance Criteria: Mean accuracy within 85-115% (±15%) of nominal concentration; Precision (%CV) ≤15%.
Comparison and Interpretation:
-
Analyte Stability: The data for the analyte, Safinamide, demonstrates excellent stability. At both low and high concentrations, the measured values after 1, 3, and 5 freeze-thaw cycles remain well within the ±15% deviation from the baseline, indicating no significant degradation.
-
Internal Standard Performance (this compound): The consistent and precise quantification of Safinamide across the cycles is directly indicative of the stability and reliability of its internal standard, this compound. A stable internal standard co-elutes with the analyte and experiences the same conditions during extraction and injection.[6] Its consistent response ratio relative to the analyte confirms that it is not degrading and is effectively normalizing any potential variability. Instability in the internal standard would manifest as high variability (%CV) or a consistent bias in the accuracy results, neither of which is observed.
-
Comparison with Alternatives: The primary alternative to a SIL internal standard like this compound is a structural analog. However, SIL standards are strongly preferred by regulatory agencies because their behavior is much more likely to mimic the analyte during sample processing, leading to more robust and reliable data.[6][8] The data presented confirms that this compound performs its function optimally, making it a superior choice to any non-isotopically labeled analog for bioanalysis.
Conclusion
Based on the standard validation protocols and expected outcomes, this compound is a highly stable internal standard for the quantification of Safinamide in human plasma under typical freeze-thaw conditions encountered in a clinical or research setting. The experimental data shows that both the analyte and its deuterated internal standard can withstand at least five freeze-thaw cycles without compromising the integrity of the analytical results. This robust stability ensures that this compound is a reliable and suitable component for regulated bioanalytical assays, contributing to the generation of accurate pharmacokinetic and bioequivalence data.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. fda.gov [fda.gov]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards for the Bioanalysis of Safinamide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Safinamide (B1662184), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards for the bioanalysis of Safinamide, supported by experimental data from published literature.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting analytical variability. The ideal IS mimics the analyte's behavior throughout sample preparation and analysis, ensuring accurate quantification. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" due to their physicochemical similarity to the analyte. This guide delves into the practical implications of choosing a deuterated versus a non-deuterated internal standard in the context of Safinamide bioanalysis.
Performance Under the Microscope: A Data-Driven Comparison
Table 1: Bioanalytical Method Parameters
| Parameter | Deuterated IS (Safinamide-D4) | Non-Deuterated IS (Diazepam) |
| Internal Standard | This compound | Diazepam |
| Chromatography | UPLC-MS/MS | UPLC-MS/MS |
| Matrix | Human Plasma | Rat Plasma |
| Sample Preparation | Not specified in detail | Protein Precipitation with Acetonitrile (B52724) |
Table 2: Quantitative Performance Comparison
| Performance Metric | Deuterated IS (this compound) | Non-Deuterated IS (Diazepam) |
| Linearity Range | 113.0 - 338.0 pg/mL | 1.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly stated, but good linearity reported |
| Intra-day Precision (%RSD) | < 10% | < 7.63% |
| Inter-day Precision (%RSD) | < 10% | < 7.63% |
| Accuracy | Within 8% of nominal values | Within 7.63% of nominal values |
| Mean Recovery | 99.07% (Analyte), 99.55% (IS)[1] | 92.98% - 100.29% (Analyte)[2] |
| Matrix Effect | Stated as "no matrix effect" | Minimized by gradient elution |
From the data, both approaches yield methods with acceptable linearity, precision, and accuracy. However, the use of a deuterated internal standard is theoretically superior in compensating for matrix effects, as it co-elutes with the analyte and experiences identical ionization suppression or enhancement.[3] While the study using Diazepam as an IS reports that matrix effects were minimized, the potential for differential matrix effects between the analyte and a structurally dissimilar IS remains a key consideration.
Experimental Protocols
Bioanalytical Method Using a Deuterated Internal Standard (this compound)
This protocol is based on a validated UPLC-MS/MS method for the quantification of Safinamide in human plasma.[4]
1. Sample Preparation:
-
A specific volume of human plasma is utilized.
-
This compound is added as the internal standard.
-
The exact procedure for protein precipitation or extraction is not detailed but would typically involve the addition of a solvent like acetonitrile or methanol, followed by centrifugation.
2. Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: 0.1% formic acid in water:Methanol (30:70 v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Total Analysis Time: 4 minutes[4]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Mass Transitions:
Bioanalytical Method Using a Non-Deuterated Internal Standard (Diazepam)
This protocol is based on a validated UPLC-MS/MS method for the quantification of Safinamide in rat plasma.[2]
1. Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of the internal standard working solution (Diazepam).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm)[2]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[2]
-
Flow Rate: 0.4 mL/min[2]
-
Total Analysis Time: 3.0 minutes[2]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Mass Transitions:
Visualizing the Workflow and Rationale
Safinamide's Mechanism of Action: A Dual Pathway Approach
Safinamide's efficacy in Parkinson's disease treatment stems from its dual mechanism of action, targeting both dopaminergic and glutamatergic pathways.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for the bioanalysis of Safinamide has significant implications for data quality. While methods using either can be validated to meet regulatory requirements, the use of a deuterated internal standard like this compound is fundamentally more robust. Its near-identical physicochemical properties to Safinamide ensure more effective compensation for analytical variability, particularly matrix effects, which are a common challenge in bioanalysis. For researchers aiming for the highest level of accuracy and precision, the investment in a deuterated internal standard is well-justified.
References
A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Quantification of Safinamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the accurate quantification of Safinamide (B1662184).
This guide provides a detailed comparison of two prominent analytical techniques, HPLC with UV detection and UPLC-MS/MS, for the quantification of Safinamide, a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The selection of an appropriate analytical method is critical for drug development, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of both methods based on published data to aid researchers in selecting the most suitable technique for their specific needs.
Methodology at a Glance: A Comparative Overview
The fundamental difference between the two methods lies in their separation efficiency and detection principles. UPLC systems utilize smaller particle size columns, enabling faster analysis times and higher resolution compared to conventional HPLC. Furthermore, tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a significant advantage when analyzing complex biological matrices.
Below is a summary of typical experimental conditions for both HPLC and UPLC-MS/MS methods for Safinamide quantification, collated from various validated studies.
Table 1: Comparison of Experimental Protocols
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Sample Preparation | Dilution with mobile phase for bulk drug and formulations.[2] | Protein precipitation with acetonitrile (B52724) for plasma samples.[3][4] |
| Chromatographic Column | C18 columns (e.g., 4.6 x 150 mm, 5 µm; 4.6 x 250mm, 5µm).[1][5] | UPLC C18 columns (e.g., Acquity UPLC C18, 2.1 x 50 mm, 1.7 µm).[3][4] |
| Mobile Phase | Isocratic elution with mixtures of methanol (B129727) and water, or acetonitrile and phosphate (B84403) buffer.[1][5] | Gradient elution with 0.1% formic acid in water and acetonitrile.[3][4] |
| Flow Rate | 0.6 - 1.0 mL/min.[1][5] | 0.4 mL/min.[3][4] |
| Injection Volume | 20 µL.[1] | 2 µL.[3][4] |
| Detection | UV detection at 226 nm.[1][5] | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[3][4] |
| MRM Transition | Not Applicable | m/z 303.3 → 215.0 for Safinamide.[3][4] |
| Internal Standard | Not always specified | Diazepam (m/z 285.0 → 154.0).[3][4] |
| Run Time | 5 - 10 minutes.[1][5] | Approximately 3 minutes.[3][4] |
Performance Characteristics: A Data-Driven Comparison
The validation of an analytical method is crucial to ensure its reliability. The following table summarizes the key performance parameters for both HPLC and UPLC-MS/MS methods based on reported data.
Table 2: Comparison of Quantitative Validation Parameters
| Validation Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 2 - 60 µg/mL (µg/mL is equivalent to ng/mL x 1000).[1] | 1.0 - 2000 ng/mL.[3][4] |
| Correlation Coefficient (r²) | ≥ 0.9939.[1] | > 0.998. |
| Accuracy (% Recovery) | 83.74% - 100.80%.[1][6] | 92.98% - 100.29%.[3][4] |
| Precision (% RSD) | Intra-day and Inter-day RSDs are typically below 2%.[1] | Intra- and inter-day precision were less than 7.63%.[3][4] |
| Limit of Detection (LOD) | 0.17 - 1.736 µg/mL.[1][6] | Not typically reported; LLOQ is the standard measure. |
| Limit of Quantification (LOQ/LLOQ) | 0.52 - 5.789 µg/mL.[1][6] | 1.0 ng/mL.[3][4] |
From the data, it is evident that the UPLC-MS/MS method offers a significantly lower limit of quantification and a wider dynamic range, making it exceptionally suitable for pharmacokinetic studies where low concentrations of the drug in biological fluids are expected. The HPLC method, while robust and reliable, is better suited for the analysis of bulk drug and pharmaceutical formulations where the concentration of Safinamide is much higher.
Experimental Protocols in Detail
RP-HPLC Method for Safinamide in Bulk and Tablet Dosage Form
This method is designed for the routine quality control of Safinamide in its pure form and in tablets.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250mm, 5µm) is typically employed.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., monobasic potassium phosphate) is used. A common ratio is 25:75 (v/v) of acetonitrile to buffer.[1]
-
Flow Rate: A flow rate of 0.6 mL/min is maintained.[1]
-
Detection: UV detection is performed at a wavelength of 226 nm.[1]
-
Sample Preparation: For analysis of the bulk drug, a standard stock solution is prepared by dissolving the compound in the mobile phase. For tablets, a powder equivalent to a specific amount of Safinamide is dissolved in the mobile phase, sonicated, and filtered before injection.
UPLC-MS/MS Method for Safinamide in Rat Plasma
This highly sensitive method is ideal for determining Safinamide concentrations in biological matrices for pharmacokinetic and bioavailability studies.
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer is required.
-
Column: An Acquity UPLC C18 column (2.1 mm × 50 mm, 1.7 μm) provides the necessary separation efficiency.[3][4]
-
Mobile Phase: A gradient elution is employed using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[3][4]
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the transition m/z 303.3→215.0 for Safinamide and m/z 285.0→154.0 for the internal standard, diazepam.[3][4]
-
Sample Preparation: Plasma samples (100 µL) are deproteinized by adding acetonitrile. After vortexing and centrifugation, the supernatant is injected into the UPLC-MS/MS system.[3][4]
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, which is a crucial step to ensure the reliability and accuracy of the results for both HPLC and UPLC-MS/MS techniques.
Caption: General workflow for analytical method validation.
Conclusion
Both HPLC and UPLC-MS/MS are powerful techniques for the quantification of Safinamide, each with its own strengths.
-
HPLC with UV detection is a cost-effective, robust, and reliable method that is well-suited for routine quality control analysis of bulk drug and pharmaceutical formulations where high concentrations of the analyte are present.
-
UPLC-MS/MS offers unparalleled sensitivity, selectivity, and speed, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of Safinamide need to be quantified in complex biological matrices.
The choice between these two methods should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. scitcentral.com [scitcentral.com]
A Comparative Guide to the Determination of Detection and Quantification Limits for Safinamide Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Safinamide (B1662184), establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in method validation. These parameters define the sensitivity of an analytical method, ensuring reliable and accurate measurements, particularly at low concentrations. This guide provides a comparative overview of various analytical techniques used for Safinamide analysis, complete with experimental data and detailed protocols.
Quantitative Data Summary
The sensitivity of an analytical method for Safinamide can vary significantly depending on the instrumentation and methodology employed. The following table summarizes the reported LOD and LOQ values from various studies, offering a clear comparison of the performance of different techniques.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC with UV Detection | Bulk Drug | 0.27 µg/mL | 0.83 µg/mL | [1] |
| RP-HPLC with UV Detection | Bulk and Tablets | 0.03046 µg/mL | 0.09230 µg/mL | [2] |
| RP-HPLC with UV Detection | Bulk Drug | 1.736 µg/mL | 5.789 µg/mL | [3][4][5][6] |
| RP-UPLC with UV Detection | Bulk and Tablets | 0.081 µg/mL | 0.271 µg/mL | [7] |
| HPTLC with UV Detection | Bulk and Tablets | 13.09 ng/mL | 39.67 ng/mL | [1] |
| Chiral RP-HPLC with UV Detection | Bulk Drug | 15 ng/mL | 50 ng/mL | [1][5] |
| UPLC-MS/MS | Rat Plasma | - | 1.0 ng/mL (LLOQ) | [8][9] |
| UPLC-MS/MS | Human Plasma | - | 0.1 ng/mL (LLOQ) | [10] |
| LC-MS/MS | Safinamide Mesylate | 0.00593 ppm (for N-Nitroso Safinamide) | 0.01797 ppm (for N-Nitroso Safinamide) | [11] |
| Spectrophotometry (Fourier self-deconvolution) | - | 0.6 µg/mL | - | [1] |
Note: LLOQ stands for Lower Limit of Quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols for some of the key experiments cited in the table above.
1. RP-HPLC with UV Detection Method 1 [12]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Symmetry C18 (4.6 x 150 mm, 5µm).
-
Mobile Phase: A mixture of Methanol and water (45:55% v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: 10 mg of Safinamide working standard was dissolved in 7 mL of diluent, sonicated, and the volume was made up to 10 mL. 0.72 mL of this stock solution was further diluted to 10 mL. For tablet analysis, an equivalent weight of powdered tablets was used.
-
LOD and LOQ Determination: Calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[13]
2. RP-HPLC with UV Detection Method 2 [3][4][6]
-
Instrumentation: Isocratic reverse phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (5µm, 4.6 x 250mm).
-
Mobile Phase: Elution solvent composed of ethyl nitrile and monobasic potassium phosphate (B84403) buffer.
-
Flow Rate: 0.6 ml/min.
-
Detection Wavelength: 226 nm.
-
LOD and LOQ Determination: Determined from the calibration curve.
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Quantification: Multiple reaction monitoring (MRM) using the transition m/z 303.3→215.0 for Safinamide.
-
Sample Preparation (Rat Plasma): Protein precipitation with acetonitrile.
-
LLOQ Determination: The lowest concentration on the calibration curve (1.0–2000 ng/mL) that could be quantified with acceptable precision and accuracy.
Workflow for Determining LOD and LOQ
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a fundamental aspect of analytical method validation, ensuring the reliability of data at low analyte concentrations. The general process involves a series of steps to statistically establish these limits based on the performance of the analytical method. The workflow begins with the preparation of a series of calibration standards at decreasing concentrations. The response of the analytical instrument to these standards is then measured. Based on these measurements, a calibration curve is constructed by plotting the instrument response against the known concentrations of the analyte. The LOD and LOQ are then determined using one of several accepted approaches. A common method involves calculating the standard deviation of the response (often from blank samples or the y-intercept of the regression line) and the slope of the calibration curve. The LOD is typically defined as 3.3 times the standard deviation of the response divided by the slope, while the LOQ is 10 times the standard deviation of the response divided by the slope. This ensures that the LOD represents a signal that is reliably distinguishable from the background noise, and the LOQ represents the lowest concentration that can be measured with an acceptable level of precision and accuracy.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. zenodo.org [zenodo.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abap.co.in [abap.co.in]
- 8. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 13. wjpsonline.com [wjpsonline.com]
The Gold Standard: Deuterated Internal Standards Enhance Selectivity and Specificity in Safinamide Bioanalysis
A critical evaluation of analytical methodologies for the quantification of Safinamide (B1662184) reveals that the use of a deuterated internal standard (IS) significantly enhances assay selectivity and specificity, providing more reliable and robust data for researchers, scientists, and drug development professionals. This guide compares analytical methods using deuterated internal standards with those employing alternative approaches, supported by experimental data and detailed protocols.
The quantification of Safinamide, a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][2] The accuracy of these studies heavily relies on the analytical method's ability to distinguish the analyte from endogenous matrix components and other potential interferences. The use of a stable isotope-labeled internal standard, such as deuterated Safinamide, is a key strategy to ensure high selectivity and specificity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3]
Superiority of Deuterated Internal Standards
A deuterated internal standard, such as Safinamide-D4, shares near-identical physicochemical properties with the analyte, causing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[3][4] This co-elution is instrumental in compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components—which is a primary reason for incorporating stable isotope-labeled internal standards in bioanalytical methods.[3] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted assay validations incorporate such standards, underscoring their importance.[3]
In contrast, methods employing a surrogate internal standard, such as diazepam or diclofenac, may not fully compensate for variations in sample preparation and matrix effects, as these compounds can have different extraction recoveries and ionization efficiencies compared to Safinamide.[1][5][6] While these methods can be validated and applied, the risk of compromised assay performance due to unforeseen interferences is higher.[3]
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of a Safinamide assay using a deuterated internal standard versus methods employing a surrogate internal standard.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method with Deuterated IS (this compound) | Method with Surrogate IS (Diazepam) | Alternative HPLC Methods |
| Internal Standard | This compound[4] | Diazepam[1] | Not always used[7][8][9] |
| Linearity Range | 113.0–338.0 pg/mL[4] | 1.0–2000 ng/mL[1][10] | 2-10 µg/mL (RP-HPLC)[8], 24-120 µg/mL (RP-HPLC)[9] |
| Lower Limit of Quantification (LLOQ) | 113.0 pg/mL[4] | 1.0 ng/mL[1][10] | 1.736 µg/mL (RP-HPLC)[8] |
| Precision (% RSD) | Intra- and Inter-day < 10%[4] | Intra- and Inter-day < 7.63%[1] | Intra- and Inter-day < 0.5% (RP-HPLC)[8] |
| Accuracy | Within 8% of nominal values[4] | Within 7.63% of nominal values[1] | 83.74%–88.76% (RP-HPLC)[8] |
Table 2: Selectivity and Specificity Data
| Parameter | Method with Deuterated IS (this compound) | Method with Surrogate IS (Diazepam) |
| Selectivity Assessment | No interference at the retention times of the analyte and IS in blank plasma.[4] | No interfering endogenous substances observed at the retention times of the analyte and IS.[1] |
| Matrix Effect | Compensated by the co-eluting deuterated IS, leading to higher data reliability.[3] | The range of matrix effects for Safinamide was 81.22–90.09% in a similar method.[11] |
| Recovery | High and consistent recovery is expected due to similar extraction behavior of analyte and IS. | Average recovery of Safinamide was found to be 85.36% in a comparable method.[11] |
Experimental Protocols
Method 1: Safinamide Assay with Deuterated Internal Standard (this compound)
This method is optimized for high sensitivity and specificity in the bioanalysis of Safinamide in human plasma.
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a plasma sample, an aliquot of the internal standard working solution (this compound in methanol) is added.
-
Precipitation is induced by adding acetonitrile (B52724).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)[4]
-
Mobile Phase: 0.1% formic acid in water and methanol (B129727) (30:70, v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
Method 2: Safinamide Assay with Surrogate Internal Standard (Diazepam)
This method provides an alternative for the quantification of Safinamide in rat plasma.[1]
1. Sample Preparation:
-
Protein precipitation is performed by adding acetonitrile to the plasma sample containing the analyte and the internal standard (Diazepam).[1]
-
The mixture is vortexed and centrifuged.[1]
-
The resulting supernatant is injected into the UPLC-MS/MS system.[1]
2. Chromatographic Conditions:
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm)[1]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Mass Transitions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Safinamide assay with a deuterated internal standard.
Caption: Workflow for Safinamide assay with a surrogate internal standard.
References
- 1. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 10. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Bioanalytical Methods for Safinamide Quantification
This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of Safinamide (B1662184), a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate bioanalytical strategies for Safinamide. While no formal inter-laboratory comparison studies were identified, this document compiles and compares data from several published methods, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction to Safinamide and its Bioanalysis
Safinamide, chemically known as (S)-2-(4-((3-Fluorobenzyl) oxy) benzyl) amino) propanamide methane (B114726) sulfonate, is a third-generation reversible MAO-B inhibitor.[1] Its mechanism of action involves both dopaminergic and non-dopaminergic pathways.[2] It enhances dopaminergic transmission by inhibiting MAO-B and also modulates glutamate (B1630785) release through the blockade of voltage-dependent sodium and calcium channels.[2][3] Accurate and precise quantification of Safinamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. Various analytical techniques have been developed and validated for this purpose, with RP-HPLC and UPLC-MS/MS being the most common.
Comparison of Bioanalytical Methods
The following tables summarize the validation parameters of different bioanalytical methods for Safinamide quantification reported in the literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Not Specified (Bulk Drug) |
| Linearity Range | 0.5-10 µg/mL[1] | 2-10 µg/mL[4] |
| Accuracy | Mean Recovery: 99.72 ± 1.59%[1] | 83.74%-88.76%[4] |
| Precision (%RSD) | Not Specified | < 0.5% (Intra-day & Inter-day)[4] |
| LLOQ | < 0.65 µg/mL[1] | 5.789 µg/mL[4] |
| Retention Time | Not Specified | 10 min[4] |
| Detection | UV at 226 nm[1] | UV at 226 nm[4] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Rat Plasma | Human Plasma | Human and Animal Fluids |
| Linearity Range | 1.0–2000 ng/mL[5] | 0.1–1000 ng/mL[6] | 0.5-20 ng/mL & 20-6000 ng/mL[7] |
| Accuracy | -7.63% to 4.02%[5] | 86.26% to 90.47%[6] | Not Specified |
| Precision (%CV) | < 7.63% (Intra-day & Inter-day)[8] | 5.50% to 13.20%[6] | Not Specified |
| Recovery | > 92.98%[5] | ~85.36%[6] | Not Specified |
| LLOQ | 1.0 ng/mL[5] | 0.1 ng/mL | 0.5 ng/mL & 20 ng/mL[7] |
| Retention Time | Short (not specified)[5] | Not Specified | 5.5 min[7] |
| Detection | ESI+ MRM | ESI+ MRM | MS/MS |
Experimental Protocols
Below are detailed methodologies for representative RP-HPLC and UPLC-MS/MS methods for Safinamide analysis.
RP-HPLC Method for Safinamide in Human Plasma[1]
-
Sample Preparation: Details not provided in the abstract.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (pH 5) in a ratio of 40:60 (v/v).[1]
-
-
Detection:
UPLC-MS/MS Method for Safinamide in Rat Plasma[7]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizations
Safinamide Bioanalytical Workflow
Caption: A generalized workflow for the bioanalysis of Safinamide in plasma using UPLC-MS/MS.
Safinamide's Dual Mechanism of Action
Caption: Safinamide's dual mechanism of action targeting both dopaminergic and glutamatergic pathways.
References
- 1. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safinamide - Wikipedia [en.wikipedia.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Robustness of Safinamide Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Safinamide (B1662184), a key therapeutic agent in the management of Parkinson's disease, is critical for ensuring drug quality and patient safety.[1][2] The robustness of an analytical method—its ability to remain unaffected by small, deliberate variations in method parameters—is a crucial aspect of its validation, indicating its reliability during routine use.[3][4] This guide provides a comparative overview of the robustness of various reported high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for the analysis of Safinamide.
Comparison of Method Robustness
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the impact on the results, such as retention time, peak area, and theoretical plates. The following tables summarize the robustness data from several published studies on Safinamide analysis.
| Parameter Varied | Method 1 [1] | Method 2 [5] | Method 3 [4] | Method 4 [3] |
| Mobile Phase Composition | Methanol:Water (40:60 v/v and 50:50 v/v) | Methanol:Phosphate Buffer pH 6.8 (78:22 v/v and 82:18 v/v) | Not explicitly stated | Methanol:0.025% TFAA (43:57 v/v and 47:53 v/v) |
| Flow Rate | 0.7 mL/min and 0.9 mL/min | 0.9 mL/min and 1.1 mL/min | 0.2 mL/min and 0.3 mL/min | 0.9 mL/min and 1.1 mL/min |
| Column Temperature | Not explicitly stated | 35°C and 45°C | 20°C and 30°C | 23°C and 27°C |
| Wavelength | 258 nm and 262 nm | 224 nm and 228 nm | Not explicitly stated | 224 nm and 228 nm |
| Observed Deviation (%RSD) | Below 2.0% | Not explicitly stated | %RSD < 2% | %RSD < 2% |
Table 1: Comparison of Robustness Parameters for Safinamide HPLC/UPLC Methods
Forced Degradation Studies
Forced degradation studies are a critical component of stability-indicating method validation and provide insight into a method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.
| Stress Condition | Method A [5] | Method B [6] | Method C [3] |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 24 hrs | 1 M HCl at 80°C for 24 hrs | 0.1 M HCl at 60°C for 30 min |
| Base Hydrolysis | 0.1 N NaOH at 80°C for 24 hrs | 1 M NaOH at 80°C for 48 hrs | 0.1 M NaOH at 60°C for 30 min |
| Oxidative Degradation | 30% H₂O₂ at RT for 24 hrs | 30% H₂O₂ at 80°C for 2 hrs | 3% H₂O₂ at 60°C for 30 min |
| Thermal Degradation | 105°C for 24 hrs | 80°C for 72 hrs | 80°C for 48 hrs |
| Photolytic Degradation | UV light (254 nm) for 24 hrs | UV light for 7 days | Not explicitly stated |
Table 2: Comparison of Forced Degradation Conditions for Safinamide
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: RP-HPLC Method[1]
-
Chromatographic System: A reverse-phase high-performance liquid chromatograph with a UV detector.
-
Column: Symmetry C18 (4.6 x 150 mm, 5µm).[1]
-
Mobile Phase: A mixture of Methanol and water (45:55% v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 260 nm.[1]
-
Robustness Evaluation: The method's robustness was assessed by making deliberate small changes to the mobile phase composition (Methanol:Water ratio varied to 40:60 and 50:50) and flow rate (varied to 0.7 mL/min and 0.9 mL/min). The system suitability parameters were evaluated under these modified conditions.[1]
Method 2: Stability-Indicating RP-HPLC Method[5]
-
Chromatographic System: An HPLC system with a UV-Visible detector.
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 μ particle size).[5]
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer pH 6.8 (80:20 % v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 226 nm.[5]
-
Forced Degradation: Safinamide was subjected to stress conditions including acid (0.1 N HCl, 80°C, 24h), base (0.1 N NaOH, 80°C, 24h), oxidation (30% H₂O₂, RT, 24h), and thermal (105°C, 24h) degradation.[5]
Method 3: RP-UPLC Method[4]
-
Chromatographic System: A UPLC system with a PDA detector.
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Flow Rate: 0.25 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: Not explicitly stated.
-
Robustness Evaluation: The robustness was evaluated by varying the flow rate (0.2 mL/min and 0.3 mL/min) and column temperature (20°C and 30°C). The relative standard deviation of the results was calculated.[4]
Visualizing the Robustness Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the robustness of a Safinamide analytical method.
Caption: Workflow for Robustness Evaluation of Safinamide Analytical Methods.
References
- 1. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. ijpbs.com [ijpbs.com]
- 4. abap.co.in [abap.co.in]
- 5. researchgate.net [researchgate.net]
- 6. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Safinamide-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Safinamide-d4, aligning with standard laboratory safety protocols and regulatory guidelines.
This compound, a deuterated analog of Safinamide, requires careful management as a chemical waste product. The following procedures are based on established safety data sheets for Safinamide and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear face shields and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][2]
-
Body Protection: A complete suit protecting against chemicals is necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: In case of dust formation or insufficient ventilation, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a controlled environment, adhering to all applicable federal, state, and local regulations.[3][4]
1. Waste Identification and Segregation:
- Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and PPE, as hazardous chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Place solid this compound waste in a suitable, clearly labeled, and sealed container to prevent dust formation.[1][2]
- Contaminated sharps, such as needles or blades, must be placed in a designated puncture-proof sharps container.
- Ensure the waste container is compatible with the chemical.
3. Labeling:
- Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
- The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents.[3]
5. Professional Disposal:
- Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]
- One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
- Crucially, do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is likely a violation of regulations.[1][2]
6. Spill Management:
- In the event of a spill, evacuate personnel from the immediate area.
- Wear the appropriate PPE as listed above.
- Avoid breathing dust.
- Carefully sweep up the spilled solid material, place it into a suitable container for disposal, and avoid creating dust.[1][3]
- Clean the spill area as per your laboratory's standard operating procedures for hazardous chemical spills.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| UN Number (ADR/RID, IMDG, IATA-DGR) | UN 2811 | [1] |
| Proper Shipping Name | solid, corrosive, n.o.s (Safinamide Mesylate) | [1] |
| Acute Toxicity, Oral | Category 3 | [1] |
| Serious Eye Damage/Irritation | Category 1 | [1] |
| Hazardous to the Aquatic Environment | Acute Hazard, Category 1 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling and disposal.
References
Essential Safety and Logistics for Handling Safinamide-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Safinamide-d4 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous drugs.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves tested to ASTM D6978 standard.[2] | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects against contamination of clothing and skin. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[4] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
| Hair/Shoe Covers | Disposable hair and shoe covers.[2] | Minimizes the spread of contamination. |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Designate a specific area for handling this compound, preferably in a restricted access zone.[1]
-
Ensure a spill kit is readily available.[2]
-
Verify that all necessary PPE is available and in good condition.
2. Handling Procedures:
-
Wash hands thoroughly before donning and after removing PPE.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
When double-gloving, place one glove under the gown cuff and the second over the cuff.[1]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.
-
Avoid eating, drinking, or applying cosmetics in the designated handling area.[1]
3. Post-Handling:
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first.[1]
-
Dispose of all contaminated disposable PPE as hazardous waste.
-
Thoroughly clean and decontaminate the work area after handling is complete.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, and cleaning materials, should be placed in a sealed, clearly labeled hazardous waste container.[1]
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the compound to enter sewers or surface water.[5]
-
Waste Management: Engage a certified chemical waste management company for the final disposal of the hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
